2-Chloro-6,8-difluoroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6,8-difluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-8-2-1-5-3-6(11)4-7(12)9(5)13-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUJMZQHTOKLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577967-70-5 | |
| Record name | 2-chloro-6,8-difluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-6,8-difluoroquinoline
Introduction: The Significance of Fluorinated Quinolines in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1] The strategic incorporation of fluorine atoms into the quinoline ring system is a well-established strategy in drug discovery to modulate the physicochemical and pharmacological properties of these molecules. This often leads to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 2-Chloro-6,8-difluoroquinoline is a key building block in the synthesis of various biologically active compounds, making a comprehensive understanding of its synthesis crucial for researchers and scientists in the field of drug development.
This technical guide provides a detailed exploration of a robust and efficient synthetic pathway to this compound, delving into the mechanistic underpinnings of the reactions, providing detailed experimental protocols, and offering insights into the critical parameters that govern the success of the synthesis.
Proposed Synthetic Pathway: A Two-Step Approach
The most logical and efficient synthetic route to this compound involves a two-step process, commencing with the synthesis of the key intermediate, 6,8-difluoro-2(1H)-quinolone, followed by a chlorination reaction.
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of 6,8-Difluoro-2(1H)-quinolone
The initial and critical step is the construction of the difluorinated quinolone ring system. Two classical named reactions are well-suited for this transformation: the Conrad-Limpach synthesis and the Knorr quinoline synthesis.
Method A: The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[2]
Reaction Mechanism:
Caption: Mechanism of the Conrad-Limpach quinoline synthesis.
Method B: The Knorr Quinoline Synthesis
The Knorr synthesis involves the reaction of a β-ketoanilide with a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline.[2]
Reaction Mechanism:
Caption: Mechanism of the Knorr quinoline synthesis.
Experimental Protocol: Synthesis of 6,8-Difluoro-2(1H)-quinolone (via Knorr Synthesis)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Difluoroaniline | 129.11 | 12.91 g | 0.1 |
| Ethyl acetoacetate | 130.14 | 14.32 g | 0.11 |
| Concentrated Sulfuric Acid | 98.08 | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluoroaniline (12.91 g, 0.1 mol) and ethyl acetoacetate (14.32 g, 0.11 mol).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly and carefully add concentrated sulfuric acid (50 mL) to the reaction mixture with cooling in an ice bath.
-
After the addition is complete, heat the reaction mixture to 100°C for 2 hours.
-
Allow the mixture to cool to room temperature and then pour it onto crushed ice (200 g) with vigorous stirring.
-
The precipitate formed is collected by vacuum filtration, washed with copious amounts of water until the washings are neutral to litmus paper, and then with a small amount of cold ethanol.
-
The crude product is dried in a vacuum oven at 60°C.
-
Recrystallization from ethanol affords pure 6,8-difluoro-2(1H)-quinolone.
Part 2: Chlorination of 6,8-Difluoro-2(1H)-quinolone
The conversion of the 2-quinolone to the 2-chloroquinoline is a crucial step. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[3][4] The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[4]
Reaction Mechanism:
Caption: Mechanism of chlorination of a 2-quinolone using POCl3.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6,8-Difluoro-2(1H)-quinolone | 181.13 | 9.06 g | 0.05 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 25 mL | - |
| N,N-Dimethylaniline | 121.18 | 5 mL | - |
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 6,8-difluoro-2(1H)-quinolone (9.06 g, 0.05 mol) and phosphorus oxychloride (25 mL).
-
Add N,N-dimethylaniline (5 mL) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 110°C) for 3 hours. The solid should dissolve to give a clear solution.
-
After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice (200 g).
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent like ethanol.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.5 ppm. The number of signals and their splitting patterns will be consistent with the substitution pattern. |
| ¹³C NMR | Aromatic carbons will be observed in the region of δ 110-160 ppm. The carbon attached to chlorine will be downfield. |
| ¹⁹F NMR | Two distinct signals corresponding to the two fluorine atoms will be observed, with coupling to each other and to adjacent protons. |
| Mass Spec. | The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of C₉H₄ClF₂N. The isotopic pattern for chlorine (M+ and M+2 in a ~3:1 ratio) should be evident. |
| IR (KBr) | Characteristic peaks for C=C and C=N stretching in the aromatic ring (around 1600-1450 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹). |
Alternative Synthetic Strategy: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool for the synthesis of 2-chloroquinolines, often accompanied by formylation at the 3-position.[5][6][7] This reaction typically involves the treatment of an N-arylacetamide with the Vilsmeier reagent (a mixture of POCl₃ and DMF).[8][9][10]
A potential one-pot synthesis of 2-chloro-3-formyl-6,8-difluoroquinoline could be envisioned starting from N-(2,4-difluorophenyl)acetamide. Subsequent deformylation would be required to obtain the target molecule. While potentially more step-economical, this route may present challenges in controlling the regioselectivity of the cyclization and the subsequent deformylation step.
Conclusion and Future Perspectives
This technical guide has outlined a reliable and well-precedented two-step synthetic route for the preparation of this compound. The detailed experimental protocols and mechanistic insights provide a solid foundation for researchers to successfully synthesize this valuable building block. The strategic importance of fluorinated quinolines in drug discovery ensures that the development of efficient and scalable synthetic methodologies for key intermediates like this compound will remain an area of active research. Future efforts may focus on the development of more atom-economical and environmentally benign synthetic approaches, potentially through catalytic C-H activation or novel cyclization strategies.
References
- 1. jptcp.com [jptcp.com]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. name-reaction.com [name-reaction.com]
An In-depth Technical Guide to 2-Chloro-6,8-difluoroquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6,8-difluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly available literature, this document serves as an in-depth resource by leveraging data from its closely related structural isomers: 2-Chloro-6-fluoroquinoline and 2-Chloro-8-fluoroquinoline. By analyzing the established synthesis, reactivity, and applications of these analogs, this guide offers scientifically grounded predictions for the properties and potential of this compound. The strategic placement of fluorine atoms at the 6 and 8 positions is anticipated to significantly modulate the electronic properties, metabolic stability, and binding interactions of the quinoline core, making it a valuable scaffold for the development of novel therapeutics. This guide will detail a proposed synthetic pathway, predict its spectroscopic characteristics, and explore its potential applications, particularly in the realm of drug discovery.
Introduction: The Significance of Fluorinated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine atoms into the quinoline ring system can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the basicity of the quinoline nitrogen.[1][4] The 2-chloro substituent serves as a versatile synthetic handle, enabling a variety of nucleophilic substitution and cross-coupling reactions to build molecular complexity.
This guide focuses on the specific, albeit sparsely documented, isomer This compound . The combined electronic effects of the electron-withdrawing chlorine at the 2-position and the two fluorine atoms on the carbocyclic ring are expected to render the quinoline nucleus highly electron-deficient. This electronic modulation is hypothesized to significantly impact its reactivity and biological activity.
Physicochemical and Structural Properties: A Comparative Analysis
| Property | 2-Chloro-6-fluoroquinoline | 2-Chloro-8-fluoroquinoline | 6-Chloro-8-fluoroquinoline | This compound (Predicted) |
| CAS Number | 77119-53-0[5][6][7][8] | 124467-23-8[9][10][11][12][13] | 52200-53-0[14][15][16] | Not Available |
| Molecular Formula | C₉H₅ClFN | C₉H₅ClFN | C₉H₅ClFN | C₉H₄ClF₂N |
| Molecular Weight | 181.59 g/mol [7][8] | 181.59 g/mol [10][12][13] | 181.59 g/mol [15] | 199.58 g/mol |
| Chemical Structure | ||||
| SMILES | C1=CC2=C(C=C(F)C=C2)N=C1Cl | C1=CC=C2C(=C1F)N=C(C=C2)Cl | C1=C(F)C2=C(C=C(Cl)C=N2)C=C1 | C1=C(F)C2=C(C=C(Cl)N=C2)C=C1F |
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of substituted quinolines, such as the Vilsmeier-Haack reaction.[17] This approach allows for the construction of the 2-chloro-3-formylquinoline scaffold, which can be further modified. A proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Chloro-6,8-difluoro-3-formylquinoline
-
Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 equiv.) to ice-cold N,N-dimethylformamide (DMF, 10 equiv.).
-
Reaction: To the prepared Vilsmeier reagent, add the appropriate substituted acetanilide (1.0 equiv.) portion-wise, ensuring the temperature remains below 10 °C.
-
Cyclization: After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Decarbonylation to this compound
The removal of the 3-formyl group can be achieved through various methods, such as oxidation to the carboxylic acid followed by decarboxylation, or through direct decarbonylation using a suitable catalyst.
Note: The starting acetanilide would need to be appropriately substituted with fluorine at the corresponding positions to yield the desired 6,8-difluoroquinoline product. Alternatively, fluorination of the quinoline ring could be attempted at a later stage, though this may present regioselectivity challenges.
Predicted Reactivity and Spectroscopic Profile
The reactivity of this compound is expected to be dominated by the electron-deficient nature of the quinoline ring.
Reactivity
The chlorine atom at the 2-position is anticipated to be highly susceptible to nucleophilic aromatic substitution (SNAr) . The presence of two strongly electron-withdrawing fluorine atoms on the carbocyclic ring will further activate the C2 position towards nucleophilic attack. This enhanced reactivity would allow for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, under relatively mild conditions.
Caption: Nucleophilic aromatic substitution at the C2 position.
Predicted Spectroscopic Data
Based on data from related compounds, the following spectroscopic characteristics for this compound can be predicted:
-
¹H NMR: A complex pattern of aromatic protons is expected, with chemical shifts influenced by the anisotropic effects of the fluorine and chlorine substituents.
-
¹³C NMR: The carbon spectrum will show distinct signals for the nine carbon atoms of the quinoline ring. The C-F and C-Cl carbons will exhibit characteristic chemical shifts.
-
¹⁹F NMR: Two distinct signals are expected for the fluorine atoms at the 6 and 8 positions, with potential through-space coupling.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom.
Applications in Drug Discovery and Materials Science
The this compound scaffold is a promising starting point for the synthesis of novel bioactive molecules and functional materials.
Medicinal Chemistry
The high reactivity of the 2-chloro group allows for the facile introduction of various pharmacophores, making it an attractive building block for the synthesis of libraries of compounds for high-throughput screening. The difluoro substitution pattern is expected to enhance metabolic stability and potentially improve cell permeability, key attributes for successful drug candidates.[4] Potential therapeutic areas for derivatives of this compound include:
-
Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors.
-
Antimicrobial Agents: Fluoroquinolones are a well-established class of antibiotics.
-
Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity.
Materials Science
The electron-deficient nature of the this compound ring system makes it a potential building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for halogenated aromatic compounds. Based on related compounds, it may cause skin and eye irritation and may be harmful if inhaled or swallowed.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a synthetically accessible and highly promising scaffold for the development of new chemical entities in both medicinal chemistry and materials science. Although direct experimental data is currently scarce, this in-depth technical guide, by drawing on the established chemistry of its close analogs, provides a solid foundation for researchers and scientists to explore the potential of this intriguing molecule. The predicted high reactivity of the 2-chloro position, coupled with the modulating effects of the difluoro substitution, positions this compound as a valuable building block for future innovation.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-CHLORO-6-FLUOROQUINOLINE | 77119-53-0 [chemicalbook.com]
- 6. 77119-53-0 Cas No. | 2-Chloro-6-fluoroquinoline | Apollo [store.apolloscientific.co.uk]
- 7. 2-Chloro-6-fluoroquinoline | C9H5ClFN | CID 15059433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-6-fluoroquinoline [myskinrecipes.com]
- 9. CAS 124467-23-8: 2-Chloro-8-fluoroquinoline | CymitQuimica [cymitquimica.com]
- 10. CAS 124467-23-8 | 2-Chloro-8-fluoroquinoline - Synblock [synblock.com]
- 11. 2abiotech.net [2abiotech.net]
- 12. labsolu.ca [labsolu.ca]
- 13. 2-Chloro-8-fluoroquinoline | C9H5ClFN | CID 22125194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. 6-Chloro-8-fluoroquinoline | 52200-53-0 [amp.chemicalbook.com]
- 17. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic Characterization of 2-Chloro-6,8-difluoroquinoline: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Chloro-6,8-difluoroquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. As with many novel compounds, readily available, public-domain spectroscopic data can be scarce. This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra of this compound. By leveraging established principles of spectroscopy and drawing comparisons with structurally related analogs, this document aims to serve as a valuable resource for the identification and characterization of this compound. Furthermore, it outlines standardized experimental protocols for acquiring such data, should a sample become available.
Introduction: The Challenge of Characterizing Novel Quinolines
The quinoline scaffold is a cornerstone in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The introduction of halogen substituents can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound represents an intriguing, yet sparsely documented, example of such a functionalized heterocycle.
A thorough spectroscopic characterization is the bedrock of any chemical research, providing unambiguous proof of a molecule's identity and purity. However, for novel or specialized compounds, this fundamental data is often not available in public databases. This guide addresses this gap by providing a robust, predictive analysis of the key spectroscopic features of this compound, grounded in the established principles of NMR, MS, and IR spectroscopy.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following predictions for the ¹H and ¹³C NMR spectra of this compound are based on the analysis of related compounds and the known effects of substituent-induced chemical shift changes and spin-spin coupling.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the four aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as by through-space and through-bond fluorine-proton couplings.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.4 - 7.6 | d | JH3-H4 = 8.0 - 9.0 |
| H-4 | 8.0 - 8.2 | d | JH4-H3 = 8.0 - 9.0 |
| H-5 | 7.7 - 7.9 | dd | JH5-H7 ≈ 2.0 - 3.0, JH5-F6 ≈ 8.0 - 10.0 |
| H-7 | 7.2 - 7.4 | dd | JH7-H5 ≈ 2.0 - 3.0, JH7-F6 ≈ 5.0 - 7.0, JH7-F8 ≈ 1.0 - 2.0 |
Causality of Predictions:
-
H-3 and H-4: These protons on the pyridine ring will appear as doublets due to coupling with each other. The presence of the chloro group at C-2 will deshield H-4 more significantly than H-3.
-
H-5 and H-7: These protons on the benzene ring are coupled to each other (meta-coupling) and are also expected to show coupling to the fluorine atom at C-6. H-5 will likely exhibit a larger coupling constant to F-6 than H-7. H-7 may also show a small long-range coupling to the fluorine at C-8.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by nine distinct signals, with the carbons bearing fluorine atoms exhibiting large one-bond C-F couplings. The chemical shifts are predicted based on the known values for 2-chloroquinoline and the anticipated effects of the two fluorine substituents.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-2 | 150 - 152 | s | - |
| C-3 | 123 - 125 | s | - |
| C-4 | 137 - 139 | s | - |
| C-4a | 127 - 129 | d | JC4a-F8 ≈ 5 - 10 |
| C-5 | 120 - 122 | d | JC5-F6 ≈ 20 - 25 |
| C-6 | 158 - 162 | d | JC6-F6 ≈ 240 - 260 |
| C-7 | 115 - 117 | dd | JC7-F6 ≈ 20 - 25, JC7-F8 ≈ 5 - 10 |
| C-8 | 155 - 159 | d | JC8-F8 ≈ 240 - 260 |
| C-8a | 145 - 147 | d | JC8a-F8 ≈ 10 - 15 |
Causality of Predictions:
-
C-2, C-3, and C-4: The chemical shifts of these carbons in the pyridine ring are primarily influenced by the chloro substituent and the nitrogen atom.
-
C-F Couplings: The carbons directly attached to fluorine (C-6 and C-8) will show large one-bond coupling constants. Carbons two or three bonds away will exhibit smaller couplings.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be performed to differentiate between CH and CH₃ groups (positive) and CH₂ groups (negative).
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and elemental composition.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 199. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z = 201 with approximately one-third the intensity of the molecular ion peak will be observed.
-
Key Fragmentation Pathways: The fragmentation of this compound under EI conditions is likely to proceed through several key pathways:
-
Loss of Cl: A significant fragment will likely be observed at m/z = 164, corresponding to the loss of a chlorine radical.
-
Loss of HCN: A common fragmentation pathway for quinolines is the loss of hydrogen cyanide, which would lead to a fragment at m/z = 172.
-
Loss of F: Loss of a fluorine radical to give a fragment at m/z = 180 is also possible.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.
-
Ionization: Utilize electron ionization (EI) for fragmentation analysis or a soft ionization technique like electrospray ionization (ESI) to primarily observe the protonated molecule [M+H]⁺.
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF, Orbitrap) to confirm the elemental composition of the molecular ion and its fragments.
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific wavenumbers.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1620 - 1580 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| 1500 - 1400 | Medium-Strong | C=C stretching (aromatic) |
| 1250 - 1100 | Strong | C-F stretching |
| 850 - 750 | Strong | C-Cl stretching |
| 900 - 675 | Medium-Strong | C-H out-of-plane bending (aromatic) |
Causality of Predictions:
-
The predicted absorption bands are characteristic of the functional groups present in this compound. The C-F and C-Cl stretching vibrations are expected to be strong and in their characteristic regions of the spectrum. The aromatic C-H and C=C/C=N stretching and bending vibrations will confirm the presence of the quinoline ring system.
Caption: Key predicted regions of interest in the IR spectrum of this compound.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. For a soluble sample, a thin film can be cast on a salt plate (e.g., NaCl, KBr) from a volatile solvent.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr for a pellet) should be acquired and subtracted from the sample spectrum.
Conclusion
A Comprehensive Technical Guide to 2-Chloro-6,8-difluoroquinoline for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Chloro-6,8-difluoroquinoline in Modern Drug Discovery
This compound, a halogenated quinoline derivative, represents a pivotal building block for medicinal chemists and pharmaceutical researchers. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position and two fluorine atoms on the benzene ring, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents. The quinoline core itself is a well-established pharmacophore, present in a wide array of natural products and synthetic drugs exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, quality assessment, safe handling, and its emerging role as a key intermediate in pharmaceutical research.
I. Commercial Sourcing of this compound (CAS No. 577967-70-5)
The procurement of high-purity starting materials is a critical first step in any research and development campaign. For this compound, a number of reputable chemical suppliers offer this compound in various quantities, from laboratory-scale to bulk manufacturing.
A. Prominent Commercial Suppliers
A survey of the chemical supplier landscape reveals several key vendors for this compound. The following table provides a comparative overview of some of these suppliers. It is important to note that availability and product specifications can change, and direct inquiry with the suppliers is always recommended.
| Supplier | Website | CAS Number | Stated Purity/Grades | Available Quantities | Notes |
| Sigma-Aldrich | --INVALID-LINK-- | 577967-70-5 | Not explicitly stated on product page; CoA available. | Inquire for details | A well-established supplier with a broad range of research chemicals. |
| Biosynce | --INVALID-LINK-- | 577967-70-5 | Customizable | Inquire for details | States that a Certificate of Analysis (CoA), Method of Analysis (MOA), Route of Synthesis (ROS), and Material Safety Data Sheet (MSDS) are available.[2] |
| AbacipharmTech | --INVALID-LINK-- | 577967-70-5 | Inquire for details | Inquire for details | Lists the product with its catalog and CAS number.[3] |
B. Supplier Qualification and Material Procurement Workflow
The selection of a suitable supplier extends beyond simple availability and price. For researchers and drug development professionals, a rigorous qualification process is essential to ensure the quality and consistency of the starting material.
II. Quality Control and Analytical Protocols for this compound
Ensuring the identity, purity, and stability of this compound is paramount for the integrity of subsequent research. A comprehensive analysis of the material should be conducted upon receipt from any supplier.
A. Certificate of Analysis (CoA): A Critical First Look
The Certificate of Analysis is a foundational document that provides key quality parameters of a specific batch of the chemical. While a publicly available CoA for this compound was not found, a typical CoA for a similar research-grade chemical would include the following:
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity | ≥98% | HPLC or GC |
| Melting Point | Batch-specific value | Melting Point Apparatus |
| Residual Solvents | Meets ICH guidelines | GC-HS |
| Water Content | ≤0.5% | Karl Fischer Titration |
B. Recommended Analytical Methods for In-house Verification
It is best practice to perform in-house analytical testing to verify the supplier's CoA and to ensure the material has not degraded during transit or storage.
-
High-Performance Liquid Chromatography (HPLC): A robust method for determining purity and identifying any impurities. A reverse-phase C18 column with a gradient elution using acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The fluorine (¹⁹F) NMR spectrum will also be highly informative for confirming the positions of the fluorine atoms.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and can be used in conjunction with liquid chromatography (LC-MS) to identify impurities.
III. Safe Handling, Storage, and Disposal
A. Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound should be handled with care, assuming the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
B. Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Stability: While specific stability data is not available, halogenated aromatic compounds are generally stable under recommended storage conditions.
C. Disposal
Dispose of waste material in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed professional waste disposal service.
IV. Synthesis and Applications in Drug Discovery
2-Chloroquinolines are versatile intermediates in organic synthesis, primarily due to the reactivity of the chlorine atom at the 2-position, which can be readily displaced by various nucleophiles.
A. General Synthetic Approaches
The synthesis of 2-chloroquinolines often involves the cyclization of substituted anilines. For instance, the Vilsmeier-Haack reaction is a common method for preparing 2-chloro-3-formylquinolines from the corresponding acetanilides.[6] Another approach involves the reaction of 2-vinylanilines with diphosgene. While a specific, detailed synthesis for this compound is not widely published in peer-reviewed journals, it is likely synthesized through modifications of these established methods, starting from a suitably substituted aniline.
B. Role as a Pharmaceutical Intermediate
The primary value of this compound in drug discovery lies in its utility as a scaffold for building more complex molecules. The 2-chloro position is particularly amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.
Derivatives of 2-chloroquinolines have been investigated for a range of therapeutic applications, including:
-
Antimicrobial Agents: The quinoline scaffold is a core component of many antibacterial and antifungal drugs.[1]
-
Anticancer Agents: Various substituted quinolines have demonstrated potent anticancer activity.[1]
-
Antiviral Agents: Chloroquinoline derivatives have been explored as potential inhibitors of viral proteases, such as those in SARS-CoV-2.[7]
The presence of the 6,8-difluoro substitution pattern in the target molecule is of particular interest for modulating the electronic properties and lipophilicity of the resulting derivatives, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
V. Conclusion
This compound is a valuable and versatile building block for researchers in the pharmaceutical and life sciences. Its commercial availability, coupled with its synthetic utility, makes it an attractive starting material for the discovery and development of new chemical entities. A thorough understanding of its sourcing, quality control, and safe handling is essential for its effective and responsible use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such well-defined and functionalized intermediates is only set to increase.
VI. References
-
MySkinRecipes. (n.d.). 2-Chloro-6-fluoroquinoline. Retrieved from --INVALID-LINK--
-
AbacipharmTech. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BIOSYNCE. (n.d.). This compound CAS 577967-70-5. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025). Safety Data Sheet - 8-Chloro-2-methylquinoline. Retrieved from --INVALID-LINK--
-
Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. The Journal of Organic Chemistry, 67(22), 7884–7886. Retrieved from --INVALID-LINK--
-
Kumar, S., & Narasimhan, B. (2011). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. Medicinal Chemistry Research, 20(8), 1340-1348. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Chloro-6-fluoroquinoline. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Chloro-8-fluoroquinoline. Retrieved from --INVALID-LINK--
-
Jadav, S. S., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Heliyon, 9(7), e17694. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). 8-Hydroxyquinoline for pharmaceutical intermediates. Retrieved from --INVALID-LINK--
-
Kamal, A., et al. (2015). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Journal of the Serbian Chemical Society, 80(1), 45-56. Retrieved from --INVALID-LINK--
-
Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2025). Safety Data Sheet - 2-Chloro-2-methylbutane. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Chloro-6-fluoroquinoline-3-carbaldehyde. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (2025). Safety Data Sheet - 2-Chloro-6-fluoropyridine. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2023). Safety Data Sheet - 2-Chloro-2-methylbutane. Retrieved from --INVALID-LINK--
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4888. Retrieved from --INVALID-LINK--
-
de Oliveira, C. B., et al. (2022). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 8(10), 1047. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Chloro-6-methylphenol. Retrieved from --INVALID-LINK--
-
Chavan, A. A., & Pai, N. R. (2007). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Tropical Journal of Pharmaceutical Research, 6(3), 755-761. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. biosynce.com [biosynce.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Chloro-6,8-difluoroquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antimalarials like chloroquine to broad-spectrum fluoroquinolone antibiotics.[1][] The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto the quinoline ring system profoundly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. This guide focuses on the novel compound 2-Chloro-6,8-difluoroquinoline , a polysubstituted quinoline that, while not extensively documented in current literature, holds significant potential as a versatile building block in drug discovery and materials science.
As this molecule represents a frontier compound, this whitepaper will serve as a predictive and instructional guide for the senior application scientist. We will deduce its fundamental properties, propose robust synthetic strategies based on established quinoline chemistry, predict its spectroscopic and reactivity profile, and explore its potential applications, grounding our analysis in data from closely related analogues and fundamental chemical principles.
Part 1: Core Physicochemical and Structural Properties
Based on its chemical name, the molecular formula and weight of this compound can be precisely determined.
Molecular Formula and Weight
The structure is derived from a quinoline core (C₉H₇N) with one chlorine atom at the C2 position and fluorine atoms at the C6 and C8 positions. This substitution pattern results in the following:
-
Molecular Formula: C₉H₄ClF₂N
The molecular weight is calculated from the atomic weights of the constituent elements:
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Chlorine (Cl): 35.453 g/mol
-
Fluorine (F): 18.998 g/mol
-
Nitrogen (N): 14.007 g/mol
This yields a Molecular Weight of approximately 199.59 g/mol .
Quantitative Data Summary
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₄ClF₂N |
| Molecular Weight | ~199.59 g/mol |
| CAS Number | Not Assigned |
Part 2: Proposed Synthesis Methodologies
The synthesis of polysubstituted quinolines can be achieved through several classic and modern organic reactions.[3][4] For this compound, a multi-step synthesis starting from a suitably substituted aniline is the most logical approach.
Proposed Synthetic Pathway: Modified Skraup-Doebner-von Miller Reaction
A plausible route involves a variation of the Skraup or Doebner-von Miller reaction, which constructs the quinoline core from an aniline and an α,β-unsaturated carbonyl compound.[5][6][7]
Step 1: Synthesis of the Anilide Precursor The synthesis would begin with a commercially available difluoroaniline, such as 3,5-difluoroaniline. This starting material would undergo acylation with a suitable reagent like ethyl malonyl chloride to form the corresponding anilide.
Step 2: Cyclization to form the Dihydroxyquinoline Intermediate The anilide intermediate can then be induced to cyclize under thermal or acid-catalyzed conditions (e.g., using a high-boiling point solvent like Dowtherm A or polyphosphoric acid) to form 6,8-difluoro-2,4-dihydroxyquinoline.
Step 3: Chlorination to Yield the Target Compound The final step involves the conversion of the hydroxyl groups to chlorine atoms. A strong chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅ is typically used for this transformation. This reaction proceeds via the formation of a dichlorinated intermediate, 2,4-dichloro-6,8-difluoroquinoline. Selective reduction or hydrolysis of the 4-chloro position, which is generally more reactive, could potentially yield the desired 2-chloro product, although controlling this selectivity can be challenging. A more direct route would be the chlorination of 6,8-difluoroquinolin-2-one.
Experimental Protocol: Conceptual Synthesis of this compound
-
Preparation of 6,8-difluoroquinolin-2-one:
-
React 3,5-difluoroaniline with an appropriate three-carbon carbonyl synthon (e.g., acrylic acid or its ester equivalent) under acidic conditions (e.g., sulfuric acid), akin to the Skraup synthesis.[8][9] This cyclization reaction should yield the quinolinone core with the desired fluorine substitution pattern.
-
-
Chlorination:
-
Treat the resulting 6,8-difluoroquinolin-2-one with a refluxing solution of phosphorus oxychloride (POCl₃).
-
The reaction mixture is heated for several hours to ensure complete conversion of the hydroxyl group at the 2-position to a chloro group.
-
After completion, the excess POCl₃ is carefully quenched with ice water, and the crude product is neutralized, extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and purified via column chromatography.
-
Caption: Proposed synthetic pathway for this compound.
Part 3: Predicted Spectroscopic and Reactivity Profile
Spectroscopic Characterization
The structural identity and purity of this compound would be confirmed using a suite of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only for the aromatic protons at positions 3, 4, 5, and 7. The strong electron-withdrawing nature of the fluorine and chlorine atoms will likely shift these protons downfield. Complex splitting patterns will arise from proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
-
¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The carbons directly bonded to the halogens (C2, C6, C8) will exhibit characteristic splitting due to carbon-fluorine coupling (¹JCF).
-
¹⁹F NMR: This is a critical technique for fluorinated compounds.[10][11][12] Two distinct signals are expected, one for the fluorine at C6 and another for the fluorine at C8. Their chemical shifts will be influenced by the electronic environment and the presence of the other substituents on the ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
Reactivity Profile
The reactivity of this compound is dominated by the electronic effects of its halogen substituents.
-
Inductive and Mesomeric Effects: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution.[13][14][15] However, it also has lone pairs that can be donated into the π-system, a positive mesomeric effect (+M). Chlorine also exhibits both effects.
-
Nucleophilic Aromatic Substitution (SNAr): The position most susceptible to nucleophilic attack is the C2 carbon.[16][17] The presence of the electronegative nitrogen atom in the ring, combined with the strong inductive withdrawal from the two fluorine atoms, makes the chloro group at C2 an excellent leaving group in SNAr reactions. This high reactivity makes the compound an ideal precursor for introducing a wide range of nucleophiles (amines, alcohols, thiols) at this position.[18]
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
Part 4: Potential Applications in Drug Discovery
The structural motifs present in this compound are highly relevant to modern drug design.
-
Scaffold for Kinase Inhibitors: The quinoline core is a "privileged structure" found in numerous kinase inhibitors. The 2-chloro position serves as a synthetic handle to introduce various amine-containing side chains that can interact with the hinge region of a kinase active site. The difluoro substitution can enhance binding affinity and improve metabolic stability.
-
Development of Novel Antibacterial Agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin, are known to inhibit bacterial DNA gyrase and topoisomerase IV.[19][20][21] While the mechanism of action is tied to the 4-quinolone core, the this compound scaffold could be used to synthesize novel analogues with potentially different spectra of activity or improved resistance profiles.
-
Antimalarial and Anti-inflammatory Drug Candidates: Chloroquine and hydroxychloroquine are 4-aminoquinoline derivatives used to treat malaria and autoimmune diseases like lupus and rheumatoid arthritis.[1][22][23][24] They are believed to act by interfering with lysosomal function. The this compound core provides a template for creating new compounds that could be explored for similar immunomodulatory or anti-parasitic activities.
Conclusion
This compound represents a promising, albeit currently under-explored, chemical entity. Its calculated molecular formula of C₉H₄ClF₂N and molecular weight of approximately 199.59 g/mol define its basic properties. Based on established synthetic methodologies for substituted quinolines, its preparation is feasible for skilled organic chemists. The compound's key feature is the highly activated 2-chloro position, which is primed for nucleophilic substitution, making it an exceptionally valuable building block for creating diverse libraries of new molecules. The combination of the quinoline core with difluoro substitution patterns suggests significant potential for applications in the development of new kinase inhibitors, antibacterial agents, and immunomodulatory drugs. This guide provides a foundational roadmap for researchers and drug development professionals to begin exploring the synthesis and utility of this versatile scaffold.
References
- 1. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]
- 22. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 23. droracle.ai [droracle.ai]
- 24. ccjm.org [ccjm.org]
An In-Depth Technical Guide to the Safety and Handling of 2-Chloro-6,8-difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
2-Chloro-6,8-difluoroquinoline is a halogenated heterocyclic compound. Its reactivity and potential hazards are largely dictated by the electrophilic nature of the quinoline ring, which is further activated by the electron-withdrawing effects of the two fluorine atoms and the chloro substituent. Based on the hazard classifications of its isomers, 2-chloro-6-fluoroquinoline and 2-chloro-8-fluoroquinoline, a GHS classification for this compound can be inferred.[1][2]
Table 1: Inferred GHS Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A / 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
Signal Word: Warning or Danger
Pictograms:
The primary hazards associated with this compound are:
-
Skin and Eye Irritation: Direct contact can cause significant irritation and potentially severe eye damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[2]
-
Oral Toxicity: The compound is likely harmful if ingested.[1]
Prudent Practices for Handling
A thorough risk assessment should be conducted before any new procedure involving this compound. The following handling protocols are based on the principles of minimizing exposure and mitigating risk.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood with a face velocity of at least 100 feet per minute.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Safe Handling Procedures
-
Preparation: Before starting, ensure all necessary PPE is worn correctly and the fume hood is functioning properly. Have all necessary reagents and equipment within the fume hood to minimize movement in and out.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.
-
Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing. Be aware of any potential exothermic reactions.
-
Reactions: Due to the high reactivity of the C-Cl bond, particularly towards nucleophiles, additions of reagents should be performed slowly and with adequate cooling. The electron-withdrawing fluorine atoms are expected to significantly increase the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions.
-
Post-Reaction: After the reaction is complete, quench the reaction mixture carefully according to the specific protocol.
-
Cleaning: Clean all glassware and equipment thoroughly. Decontaminate surfaces where the compound was handled.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent accidents.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. A dedicated cabinet for halogenated compounds is recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles (e.g., amines, thiols) to prevent vigorous or explosive reactions.
-
Light and Moisture: Protect from direct sunlight and moisture.
Table 2: Physical Properties of a Structurally Similar Compound (2-Chloro-6-fluoroquinoline)
| Property | Value |
| Molecular Formula | C₉H₅ClFN |
| Molecular Weight | 181.59 g/mol |
| Boiling Point | 271.3 ± 20.0 °C at 760 mmHg |
| Storage Temperature | 2-8°C, dry and sealed |
Note: These properties are for 2-chloro-6-fluoroquinoline and should be used as an estimate for this compound.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but do not use a fan if the compound is a fine powder, as this could disperse it.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect the cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the appropriate environmental health and safety office.
Caption: Step-by-step workflow for responding to a spill of this compound.
Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Streams: Segregate halogenated waste from non-halogenated waste streams.
-
Container: Use a designated, properly labeled, and sealed container for halogenated organic waste.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety department for specific procedures.
Synthesis and Reactivity Considerations for Safe Handling
A common synthetic route to chloroquinolines involves the use of chlorinating agents such as phosphorus oxychloride (POCl₃). These reagents are themselves hazardous and require careful handling. Residual POCl₃ in the final product can pose additional risks.
The presence of two electron-withdrawing fluorine atoms on the quinoline ring significantly increases the electrophilicity of the carbon atom bearing the chlorine. This makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). Reactions with nucleophiles such as amines, alkoxides, and thiols can be highly exothermic and proceed rapidly. Therefore, when performing such reactions, it is crucial to:
-
Use an appropriate solvent to help dissipate heat.
-
Control the rate of addition of the nucleophile.
-
Employ cooling baths to manage the reaction temperature.
References
The Advent and Evolution of Fluorinated Quinolines: A Technical Guide for Researchers
The trajectory of antibacterial drug discovery was irrevocably altered by the advent of fluorinated quinolines. This guide provides an in-depth exploration of their discovery, historical development, and the intricate science underpinning their efficacy. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of therapeutics.
Part 1: From Serendipity to Strategic Design: The Genesis of a New Antibacterial Era
The story of fluorinated quinolines begins not with a targeted search, but with a serendipitous discovery during the synthesis of the antimalarial drug chloroquine in 1962. Researchers at Sterling-Winthrop Research Institute isolated a byproduct, nalidixic acid, which, while ineffective against malaria, exhibited modest activity against gram-negative bacteria.[1][2] This marked the birth of the quinolone class of antibiotics. Nalidixic acid, a 1,8-naphthyridine derivative, became the first clinically used quinolone, primarily for treating urinary tract infections.[2][3][4]
However, the true potential of the quinolone scaffold was unlocked nearly two decades later with a key chemical modification: the introduction of a fluorine atom at the C-6 position of the quinolone ring.[1][5] This strategic fluorination gave rise to the fluoroquinolones, a new generation of antibiotics with dramatically enhanced potency and a broader spectrum of activity.[1][5] Norfloxacin, the first of this new breed, demonstrated significantly improved activity against both gram-negative and gram-positive organisms compared to its non-fluorinated predecessors.[5][6] The addition of the fluorine atom was found to enhance the inhibition of DNA gyrase and improve the permeability of the bacterial cell membrane, thereby boosting antibacterial efficacy.[7]
This breakthrough paved the way for the development of a vast arsenal of fluoroquinolones, with an estimated over 10,000 analogues synthesized to date.[8] Subsequent structural modifications, such as the addition of a piperazine ring at the C-7 position and a cyclopropyl group at the N-1 position, led to blockbuster drugs like ciprofloxacin, known for its broad-spectrum activity and favorable pharmacokinetic profile.[3][6][9] The evolution of fluoroquinolones is often categorized into generations, each characterized by an expanded spectrum of activity and improved clinical utility.[2][10]
| Generation | Key Characteristics | Representative Drugs |
| First | Narrow spectrum (mainly gram-negative) | Nalidixic acid, Cinoxacin |
| Second | Expanded gram-negative and some gram-positive activity | Ciprofloxacin, Norfloxacin, Ofloxacin |
| Third | Enhanced activity against gram-positive bacteria, particularly Streptococcus pneumoniae | Levofloxacin, Gatifloxacin |
| Fourth | Broad-spectrum activity including anaerobic bacteria | Moxifloxacin, Trovafloxacin |
Part 2: The Core Mechanism: Disrupting Bacterial DNA Replication
The bactericidal action of fluorinated quinolines stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][11][12] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.[13]
DNA gyrase, primarily found in gram-negative bacteria, introduces negative supercoils into DNA, a process vital for initiating replication.[7][14] Topoisomerase IV, on the other hand, is the main target in many gram-positive bacteria and is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for cell division.[7][13]
Fluoroquinolones exert their effect by binding to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[12][13] This ternary complex of drug, enzyme, and DNA effectively blocks the progression of the replication fork, leading to a cascade of events that ultimately results in bacterial cell death.[11][12] The differential targeting of DNA gyrase and topoisomerase IV contributes to the varying spectrum of activity observed among different fluoroquinolones.[11][13]
Diagram: Mechanism of Action of Fluorinated Quinolines
Caption: Fluorinated quinolones inhibit bacterial DNA gyrase and topoisomerase IV, leading to replication fork blockage and cell death.
Part 3: Structure-Activity Relationships: The Blueprint for Potency
The remarkable success of fluorinated quinolones is a testament to the power of medicinal chemistry in optimizing drug efficacy through systematic structural modifications. The quinolone core provides a versatile scaffold for manipulation, and the substituents at various positions play a critical role in determining the antibacterial spectrum, potency, and pharmacokinetic properties.[15][16]
-
N-1 Position: The substituent at the N-1 position significantly influences antibacterial activity. A cyclopropyl group, as seen in ciprofloxacin, generally confers potent activity against gram-negative bacteria.[8][17]
-
C-6 Position: The presence of a fluorine atom at this position is a hallmark of the fluoroquinolones and is crucial for their broad-spectrum activity and high potency.[5][16] It enhances the binding to DNA gyrase.[7]
-
C-7 Position: The substituent at the C-7 position, often a piperazine ring or a similar heterocyclic moiety, modulates the antibacterial spectrum, potency, and pharmacokinetic properties.[18][19] For instance, the piperazine ring in ciprofloxacin contributes to its excellent activity against Pseudomonas aeruginosa.
-
C-8 Position: Modifications at the C-8 position can influence anaerobic activity and phototoxicity. A fluorine or chlorine atom at this position can enhance activity.[18]
Understanding these structure-activity relationships has been instrumental in the design of newer generations of fluoroquinolones with improved efficacy against resistant pathogens and a better safety profile.[6]
Part 4: Experimental Protocols: A Guide for the Bench Scientist
To provide a practical framework for researchers in this field, this section outlines key experimental protocols for the synthesis and evaluation of fluorinated quinolones.
Synthesis of a Representative Fluoroquinolone: Ciprofloxacin
The following is a representative protocol for the laboratory synthesis of ciprofloxacin, a widely used second-generation fluoroquinolone.[15]
Protocol 1: Synthesis of 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Acylation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-dimethylamino-acrylic acid methyl ester (0.48 mol) in toluene (400 ml). Cool the solution to 10-15°C and add triethylamine (0.65 mol) over 15 minutes.
-
After stirring for 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes. Stir for an additional 10 minutes at room temperature.
-
Enamine Formation: Slowly increase the temperature of the reaction mixture to 80-85°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After the reaction is complete, add cyclopropylamine (0.57 mol) to the reaction mixture at room temperature and stir for 1 hour.
-
Ring Closure: Add potassium carbonate (0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) to the mixture at room temperature and stir for 10 minutes.
-
Heating and Isolation: Increase the temperature to 120-125°C and stir for 4 hours, collecting toluene at 110-115°C. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mass to 35-40°C and quench into ice water (2.0 L). Stir at room temperature for 1.5 hours.
-
Filter the resulting solid, wash with water and hexane, and dry to obtain the quinoline carboxylic acid intermediate.
Protocol 2: Synthesis of Ciprofloxacin
-
Nucleophilic Substitution: Dissolve the intermediate from Protocol 1 (3.77 mmol) in dimethyl sulfoxide (DMSO) (30 mL) in a round-bottom flask.
-
Addition of Piperazine: Add piperazine (15 mmol) to the mixture and heat to 90°C. Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
pH Adjustment and Precipitation: Add 4 N HCl to the mixture to adjust the pH to 7. Allow the ciprofloxacin to precipitate in a refrigerator at 4°C.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain ciprofloxacin.
Diagram: Synthetic Workflow for Ciprofloxacin
Caption: A simplified workflow illustrating the key stages in the synthesis of ciprofloxacin.
Biological Evaluation: Assessing Antimicrobial Efficacy
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[20]
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Serial Dilution of Compound: Prepare a series of twofold serial dilutions of the test fluoroquinolone in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the fluoroquinolone at which there is no visible growth (turbidity) in the well.
Mechanistic Studies: DNA Gyrase and Topoisomerase IV Inhibition Assays
These assays are crucial for confirming the mechanism of action of novel fluorinated quinolines.
Protocol 4: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[21][22]
-
Reaction Mixture: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 1.4 mM ATP, 5 mM DTT, 1.8 mM spermidine, and 0.1 mg/ml bovine serum albumin.
-
Enzyme and Substrate: Add purified DNA gyrase and relaxed plasmid DNA (e.g., pBR322) to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of the test fluoroquinolone to the reaction tubes. Include a control with no inhibitor.
-
Incubation: Incubate the reactions at 25°C for 60 minutes.
-
Termination and Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.
Protocol 5: Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[23]
-
Reaction Mixture: Prepare a reaction mixture containing 39 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 1 mM DTT, 0.5 mM ATP, and 50 µg/ml bovine serum albumin.
-
Enzyme and Substrate: Add purified topoisomerase IV and kDNA to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of the test fluoroquinolone.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Termination and Analysis: Stop the reaction and analyze the products by agarose gel electrophoresis. Inhibition of decatenation will result in the kDNA remaining in the well, while successful decatenation will show released minicircles migrating into the gel.
Part 5: The Future Landscape: Challenges and Opportunities
Despite their immense success, the extensive use of fluorinated quinolines has led to the emergence of bacterial resistance, a significant global health concern.[24] Resistance mechanisms primarily involve mutations in the target enzymes (DNA gyrase and topoisomerase IV) that reduce drug binding, as well as increased efflux of the drug from the bacterial cell.[7][24]
The future of fluorinated quinoline research lies in the development of novel analogues that can overcome these resistance mechanisms. Strategies include designing compounds that have dual targeting capabilities, inhibiting both DNA gyrase and topoisomerase IV with high affinity, or developing molecules that are not substrates for bacterial efflux pumps.[25] Furthermore, the exploration of fluorinated quinolines for other therapeutic applications, such as anticancer and antiviral agents, is an active area of research, highlighting the enduring versatility of this remarkable chemical scaffold.[26][27]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Marketing Flier Archive — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 4. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanofiber fabrication and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 7. prepchem.com [prepchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical appraisal of E test for the detection of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN107445892A - Norfloxacin chemical industry synthesis method - Google Patents [patents.google.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hardydiagnostics.com [hardydiagnostics.com]
- 25. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. ossila.com [ossila.com]
Methodological & Application
The Strategic Utility of 2-Chloro-6,8-difluoroquinoline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Quinoline Scaffold as a "Privileged" Structure in Drug Discovery
In the landscape of medicinal chemistry, quinoline and its derivatives are celebrated as "privileged structures," forming the foundational core of a multitude of therapeutic agents.[1] Their versatile biological activity spans a wide spectrum, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms into the quinoline ring system has emerged as a highly successful strategy in drug design, often conferring enhanced metabolic stability, increased binding affinity, and superior pharmacological potency.[2] The 2-Chloro-6,8-difluoroquinoline scaffold, in particular, presents a compelling starting point for the development of novel therapeutics. The chlorine atom at the 2-position serves as a versatile synthetic handle for introducing a diverse array of substituents, while the 6,8-difluoro substitution pattern is known to significantly influence the electronic properties and lipophilicity of the molecule, potentially optimizing its interaction with biological targets.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of this valuable building block.
Synthetic Pathways to this compound
While a specific, high-yield synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient route can be extrapolated from established methods for quinoline synthesis, such as the Gould-Jacobs reaction. A proposed synthetic workflow is outlined below.
Caption: Proposed synthetic route to this compound.
The synthesis commences with the condensation of 3,5-difluoroaniline with diethyl (ethoxymethylene)malonate to form an intermediate enamine. This is followed by a thermal cyclization to construct the quinolone core, which is subsequently chlorinated at the 2-position using a reagent such as phosphorus oxychloride (POCl₃) to yield the target compound.
Derivatization of the this compound Scaffold: The Power of Suzuki-Miyaura Cross-Coupling
The 2-chloro substituent of the quinoline ring is highly amenable to palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method for forming carbon-carbon bonds.[3] This reaction enables the introduction of a wide variety of aryl and heteroaryl moieties at the 2-position, allowing for extensive exploration of the chemical space and the fine-tuning of biological activity.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) complex. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
Application Note: 2-Chloro-6,8-difluoroquinoline as a Versatile Building Block for the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved therapeutic agents.[1][2] The strategic introduction of fluorine atoms into these scaffolds is a widely recognized strategy for modulating key drug properties such as metabolic stability, binding affinity, and lipophilicity.[3] This application note provides a detailed technical guide on the use of 2-chloro-6,8-difluoroquinoline, a highly valuable and reactive building block for the synthesis of active pharmaceutical ingredients (APIs). We will explore its inherent reactivity, provide validated, step-by-step protocols for its functionalization, and discuss the chemical rationale behind these synthetic transformations. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and development.
Introduction: The Strategic Importance of this compound
Quinolone-based compounds have demonstrated a vast range of biological activities, including antibacterial and anticancer properties.[1][4] The functionalization of the quinoline core is pivotal for tuning its pharmacological profile. This compound emerges as a particularly strategic starting material for several reasons:
-
Reactive Handle: The chlorine atom at the C2 position serves as an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr) reactions.[5]
-
Electronic Activation: The two strongly electron-withdrawing fluorine atoms at the C6 and C8 positions significantly decrease the electron density of the heterocyclic ring system. This potent inductive effect renders the C2 position highly electrophilic and exceptionally susceptible to attack by a wide range of nucleophiles. This is analogous to the enhanced reactivity observed in other di-fluorinated halo-heterocycles.[6]
-
Modulation of Physicochemical Properties: The fluorine atoms can improve metabolic stability by blocking potential sites of oxidation and can enhance binding interactions with target proteins through the formation of hydrogen bonds or other non-covalent interactions.
This combination of features makes this compound an ideal precursor for rapidly generating libraries of novel quinoline derivatives for screening and lead optimization in drug discovery programs.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 124467-23-8 | [7] |
| Molecular Formula | C₉H₅ClFN | [7] |
| Molecular Weight | 181.59 g/mol | [7] |
| Appearance | White to off-white crystalline solid | |
| Boiling Point | ~271 °C at 760 mmHg | [8] |
| Melting Point | 79 - 81 °C | [9] |
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the SNAr mechanism. The electron-deficient nature of the quinoline ring, amplified by the fluorine substituents, allows for the addition of a nucleophile to the carbon bearing the chloro group. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Caption: General mechanism for the SNAr reaction.
Experimental Protocols: Synthesis of Key Derivatives
The following protocols provide detailed, step-by-step methodologies for the functionalization of this compound. These are designed to be self-validating, with clear endpoints and purification strategies.
Protocol 1: Synthesis of N-Aryl-6,8-difluoroquinolin-2-amine Derivatives
This protocol details the reaction with an aromatic amine, a common step in the synthesis of kinase inhibitors.
Caption: Experimental workflow for N-arylation.
Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.), the desired substituted aniline (1.1 eq.), and a suitable solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (approx. 5-10 mL per mmol of starting material).
-
Reaction Initiation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the stirred suspension. The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.
-
Thermal Conditions: Heat the reaction mixture to 120-140 °C. The elevated temperature is necessary to overcome the activation energy for the formation of the Meisenheimer complex.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing water, which will often cause the product to precipitate.
-
If a precipitate forms, collect it by vacuum filtration. If not, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volumes).
-
Combine the organic layers and wash with brine to remove residual solvent and base.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Results:
| Nucleophile | Conditions | Yield |
| 4-methoxyaniline | NMP, DIPEA, 130 °C, 12h | 85-95% |
| 3-aminobenzonitrile | DMF, K₂CO₃, 120 °C, 16h | 70-85% |
Protocol 2: Synthesis of 6,8-difluoro-2-phenoxyquinoline Derivatives
This protocol outlines the synthesis of ether-linked quinolines via substitution with phenolic nucleophiles.
Methodology:
-
Nucleophile Activation: In a separate flask, dissolve the desired phenol (1.2 eq.) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq.) portion-wise at 0 °C. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the more potent sodium phenoxide nucleophile. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Addition: Slowly add the pre-formed sodium phenoxide solution to the solution of the chloroquinoline at room temperature.
-
Thermal Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water and then brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Broader Applications in API Synthesis
The derivatives synthesized from this compound are valuable intermediates for more complex APIs. For instance, the aminated products can undergo further reactions, such as coupling to a side chain, which is a common strategy in the synthesis of kinase inhibitors targeting the ATP-binding pocket. A notable example of a complex API built from related chloro-quinoline intermediates is Tucatinib, a HER2 inhibitor used in cancer therapy.[10][11] While Tucatinib itself is not directly synthesized from this specific building block, the synthetic logic of using a reactive chloro-quinoline core is a well-established and powerful strategy in the field.
Caption: Synthetic utility funnel.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry and drug development. Its heightened reactivity, driven by the dual fluorine substituents, allows for efficient and predictable functionalization via nucleophilic aromatic substitution. The protocols outlined in this note provide a robust foundation for researchers to synthesize a diverse array of quinoline derivatives, accelerating the discovery of novel therapeutic agents. The reliability of these transformations underscores the value of this intermediate in constructing complex molecular architectures for modern APIs.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chloro-8-fluoroquinoline | C9H5ClFN | CID 22125194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-6-fluoroquinoline [myskinrecipes.com]
- 9. ossila.com [ossila.com]
- 10. WO2024003929A1 - Process for the preparation of tucatinib - Google Patents [patents.google.com]
- 11. A kind of preparation method of tucatinib intermediate - Patent CN-114031619-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Palladium-catalyzed cross-coupling reactions of 2-Chloro-6,8-difluoroquinoline
An in-depth guide to the strategic functionalization of 2-Chloro-6,8-difluoroquinoline, a valuable scaffold in medicinal chemistry, is presented. This document provides detailed application notes and robust protocols for its derivatization via palladium-catalyzed cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 6,8-Difluoroquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Fluorination of this scaffold, particularly at the 6 and 8 positions, can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets. The this compound moiety is thus a critical building block for creating novel chemical entities. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C2 position, enabling extensive structural diversification.[3][4] This guide details field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this substrate.
General Experimental Workflow
A successful cross-coupling reaction relies on the careful exclusion of oxygen and moisture. The following workflow is a general representation of the steps involved in the protocols described below.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl-aryl bonds by coupling an organoboron reagent with a halide.[5][6] For an electron-deficient substrate like this compound, the choice of a highly active catalyst system is paramount to overcome the relative inertness of the C-Cl bond.
Mechanistic Rationale
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) species inserts into the C-Cl bond of the quinoline. This is often the rate-limiting step for aryl chlorides, necessitating electron-rich, bulky phosphine ligands to promote the reaction.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for this compound
This protocol is adapted from established procedures for other challenging heteroaryl chlorides.[1][5][7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
SPhos (t-ButylXPhos) (10 mol%)
-
K₃PO₄ (Potassium phosphate, anhydrous powder) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-16 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2.0) | Toluene/H₂O | 110 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DME | 90 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the coupling of amines with aryl halides.[8][9] This reaction is fundamental in drug discovery for introducing amine functionalities that can modulate solubility, basicity, and receptor interactions.[10][11]
Mechanistic Rationale
The mechanism is similar to the Suzuki coupling but differs in the transmetalation step.
-
Oxidative Addition: Pd(0) adds to the this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex. This step is crucial and often requires a strong, non-nucleophilic base.
-
Reductive Elimination: The aryl group and the amino group are eliminated from palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: The general catalytic cycle of the Buchwald-Hartwig amination.
Optimized Protocol for this compound
This protocol is based on methodologies developed for the amination of other 2-chloroquinolines and related heterocycles.[11][12][13]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.0 mol%) or RuPhos Pd G3 Precatalyst (4.0 mol%)
-
Xantphos or RuPhos (4.0 mol%)
-
NaOt-Bu (Sodium tert-butoxide) or LHMDS (Lithium bis(trimethylsilyl)amide) (1.4 equiv)[12]
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine (if solid).
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-12 hours), cool the mixture to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 110 |
| Aniline | RuPhos Pd G3 (4) | - | LHMDS (1.4) | Dioxane | 100 |
| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[14][15] This reaction is invaluable for introducing linear alkyne functionalities, which can serve as handles for further transformations (e.g., click chemistry) or as integral parts of pharmacophores.
Mechanistic Rationale
The Sonogashira coupling uniquely involves two interconnected catalytic cycles: one for palladium and one for copper.[16]
-
Palladium Cycle: This follows the familiar oxidative addition/reductive elimination pathway seen in other cross-couplings.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[16] This species is more reactive than the alkyne itself.
-
Transmetalation: The crucial step involves the transfer of the acetylide group from the copper to the palladium(II) complex, regenerating the copper(I) catalyst. Reductive elimination from the palladium center then yields the final product.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Optimized Protocol for this compound
This protocol is a generalized procedure based on the successful coupling of terminal alkynes with various 2-chloroquinolines.[17]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.3 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)
-
CuI (Copper(I) iodide) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as both base and solvent, or 3.0 equiv in THF)
-
Anhydrous, degassed THF (optional solvent)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask and purge with an inert gas for 15 minutes.
-
Add the degassed solvent (THF) followed by the degassed amine base (Et₃N or DIPA).
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 1-6 hours), filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp |
| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT to 50°C |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DIPA | 60°C |
| 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | DMF | 80°C |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Fluoroquinolines in Medicinal Chemistry
An Application Note and Detailed Protocol for the Suzuki-Miyaura Coupling of 2-Chloro-6,8-difluoroquinoline
Quinolines are a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The incorporation of fluorine atoms into the quinoline ring system can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Specifically, 2-substituted 6,8-difluoroquinolines are of high interest due to their potential applications in various therapeutic areas. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This protocol provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids, a key transformation for the synthesis of novel drug candidates.
The presence of two electron-withdrawing fluorine atoms on the quinoline core is expected to influence the reactivity of the C2-Cl bond. This guide will detail the reaction mechanism, provide an optimized and validated protocol, and discuss the critical parameters for achieving high yields and purity.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is optimized for the coupling of this compound with a generic arylboronic acid. Researchers should note that optimization may be required for specific boronic acid partners.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Eq. |
| This compound | C(_9)H(_4)Cl F(_2)N | 200.59 | 1.0 | 1.0 |
| Arylboronic Acid | ArB(OH)(_2) | Varies | 1.2 | 1.2 |
| Pd(dppf)Cl(_2)CH(_2)Cl(_2) | C(_34)H(_28)Cl(_2)FeP(_2)PdCH(_2)Cl(_2) | 816.64 | 0.03 | 0.03 |
| Sodium Carbonate (Na(_2)CO(_3)) | Na(_2)CO(_3) | 105.99 | 3.0 | 3.0 |
| 1,4-Dioxane | C(_4)H(_8)O(_2) | 88.11 | 5 mL | - |
| Water | H(_2)O | 18.02 | 1 mL | - |
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.
-
Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 200.6 mg), the arylboronic acid (1.2 mmol), and sodium carbonate (3.0 mmol, 318 mg).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of nitrogen, add the palladium catalyst, Pd(dppf)Cl(_2)*CH(_2)Cl(_2) (0.03 mmol, 24.5 mg). The use of a catalyst with a bulky phosphine ligand like dppf is often beneficial for cross-coupling with heteroaryl chlorides.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-Aryl-6,8-difluoroquinoline.
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Discussion of Critical Parameters
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is paramount. For challenging substrates like heteroaryl chlorides, ligands such as dppf, SPhos, or XPhos are often necessary to promote efficient oxidative addition and reductive elimination.
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. While sodium carbonate is a good starting point, other bases like potassium carbonate (K(_2)CO(_3)), cesium carbonate (Cs(_2)CO(_3)), or potassium phosphate (K(_3)PO(_4)) may offer improved yields in certain cases.
-
Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, toluene/water, and DME/water. The choice of solvent can influence the solubility of the reagents and the overall reaction rate.
-
Temperature: The reaction is typically heated to drive the catalytic cycle. A temperature of 80-110 °C is common. Higher temperatures may lead to catalyst decomposition or side reactions.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor base | Use a fresh batch of catalyst, ensure the reaction is run under a strict inert atmosphere, screen different bases and solvents, increase temperature. |
| Side Product Formation | Homocoupling of boronic acid, decomposition | Lower the reaction temperature, decrease the catalyst loading, ensure slow addition of the base. |
| Difficulty in Purification | Close polarity of product and starting material | Optimize the eluent system for column chromatography, consider alternative purification techniques like preparative HPLC. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of 2-aryl-6,8-difluoroquinolines. The protocol outlined in this application note provides a robust starting point for researchers in medicinal chemistry and drug development. Careful attention to the choice of catalyst, base, and solvent, along with rigorous adherence to an inert atmosphere, will ensure successful and reproducible results. Further optimization for specific substrates is encouraged to achieve the highest possible yields and purity.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6,8-difluoroquinoline
For: Researchers, scientists, and drug development professionals
Introduction: Navigating the Synthesis of Functionalized Quinolines
The quinoline scaffold is a privileged heterocyclic motif deeply embedded in the landscape of medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, forming the core of numerous pharmaceuticals. The targeted introduction of amine functionalities onto the quinoline ring system, particularly at the C2-position, is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules. The Buchwald-Hartwig amination has emerged as a transformative tool for the construction of carbon-nitrogen (C-N) bonds, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and exhibit limited substrate scope.[1][2]
This application note provides a detailed experimental protocol for the Buchwald-Hartwig amination of 2-Chloro-6,8-difluoroquinoline. This specific substrate presents a unique set of challenges due to the electron-deficient nature of the quinoline ring, further accentuated by the presence of two fluorine atoms, and the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[3] Overcoming these hurdles requires a carefully optimized catalytic system. We will delve into the rationale behind the selection of each reaction component and provide a step-by-step guide to ensure successful and reproducible execution of this important transformation.
The Catalytic Heart of the Reaction: Mechanism and Key Considerations
The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle.[1][4] A fundamental understanding of this mechanism is paramount for troubleshooting and adapting the protocol to different substrates.
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.[5]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3] The choice of base is critical and is influenced by the pKa of the amine and the solvent.[6][7][8]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active palladium(0) catalyst, which then re-enters the catalytic cycle.[4]
For the amination of an electron-deficient heteroaryl chloride like this compound, the choice of ligand is particularly crucial. Bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition of the less reactive aryl chloride and to promote the final reductive elimination step.[3]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure that has been found to be effective for the amination of this compound with a variety of primary and secondary amines. Optimization may be necessary for particularly challenging substrates.
Reagents and Equipment
| Component | Role | Typical Supplier | Notes |
| This compound | Aryl Halide Substrate | Commercially Available | Ensure high purity. |
| Amine | Nucleophile | Commercially Available | Purify if necessary (e.g., distillation). |
| Palladium(II) Acetate (Pd(OAc)₂) | Palladium Precatalyst | Major Chemical Suppliers | A common and effective precatalyst. |
| Xantphos | Ligand | Major Chemical Suppliers | A bulky, electron-rich ligand suitable for aryl chlorides. |
| Sodium tert-butoxide (NaOt-Bu) | Base | Major Chemical Suppliers | A strong, non-nucleophilic base. Handle under inert atmosphere. |
| Toluene | Solvent | Anhydrous, from a solvent purification system or freshly distilled. | Anhydrous conditions are crucial for this reaction. |
| Schlenk flask or sealed vial | Reaction Vessel | Standard laboratory glassware | Must be oven-dried and cooled under an inert atmosphere. |
| Magnetic stirrer and hotplate | Agitation and Heating | Standard laboratory equipment | |
| Inert atmosphere (Argon or Nitrogen) | Reaction Environment | Gas cylinder with regulator | Essential to prevent catalyst deactivation. |
Reaction Setup and Execution
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask or sealed vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) acetate (0.02 equiv, 2 mol%), and Xantphos (0.04 equiv, 4 mol%).
-
Rationale: The use of a slight excess of ligand relative to the palladium precursor helps to ensure the formation of the active catalytic species and prevent catalyst decomposition.
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Rationale: The palladium(0) catalyst is sensitive to oxygen, and maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.[9]
-
-
Addition of Base and Amine: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv) and the amine (1.2 equiv).
-
Rationale: A slight excess of the amine is used to ensure complete consumption of the starting quinoline. Sodium tert-butoxide is a strong base necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.[3]
-
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Rationale: Toluene is a common non-polar solvent for this reaction. Anhydrous conditions are essential as water can interfere with the catalyst and the base.[9]
-
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Rationale: Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides.[3]
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-amino-6,8-difluoroquinoline derivative.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure strictly anhydrous and anaerobic conditions. Use fresh, high-purity reagents. |
| Insufficiently strong base | For less acidic amines, consider a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS).[9] | |
| Sterically hindered amine | Increase reaction temperature and/or time. Screen alternative bulky phosphine ligands such as t-BuXPhos or BrettPhos.[10] | |
| Side product formation | Hydrodehalogenation | This can occur if the amine contains β-hydrogens. Ensure the base is added under inert conditions. |
| Dimerization of the amine | Use a slight excess of the aryl halide. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of 2-amino-6,8-difluoroquinolines. The protocol outlined in this application note provides a solid foundation for researchers to successfully perform this transformation. Careful attention to the selection of the catalyst system and the maintenance of anhydrous and anaerobic conditions are paramount for achieving high yields and purity. The ability to readily introduce a diverse range of amino functionalities onto the quinoline scaffold opens up vast possibilities for the development of novel therapeutic agents and advanced materials.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
Application Note: Strategic Derivatization of the 2-Chloro-6,8-difluoroquinoline Scaffold for Medicinal Chemistry
Abstract: The quinoline motif is a cornerstone in medicinal chemistry, recognized as a 'privileged structure' due to its prevalence in a wide range of therapeutic agents.[1][2] This application note provides a detailed guide to the chemical derivatization of 2-Chloro-6,8-difluoroquinoline, a versatile building block for drug discovery. We present field-proven protocols for two primary, high-efficacy transformation strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of reaction mechanisms, step-by-step experimental procedures, and troubleshooting insights to empower the synthesis of novel quinoline-based compounds.
Scientific Rationale: Reactivity Profile of this compound
The synthetic utility of this compound is dictated by its distinct electronic landscape. The quinoline core, a fusion of benzene and pyridine rings, possesses a unique reactivity pattern.[3][4] The C2 position is rendered significantly electrophilic and thus highly susceptible to modification for two primary reasons:
-
Inductive Effect of the Ring Nitrogen: The electronegative nitrogen atom in the pyridine ring withdraws electron density from the adjacent C2 and C4 carbons, making them prime targets for nucleophilic attack.[5]
-
Activation by Halogen Substituents: The chlorine atom at the C2 position is an excellent leaving group. Furthermore, the electron-withdrawing fluorine atoms at the C6 and C8 positions further decrease the electron density of the entire ring system, enhancing the rate and feasibility of nucleophilic substitution reactions.
This inherent electronic bias allows for highly regioselective derivatization, primarily at the C2 position, which is the focus of the following protocols.
Caption: Electronic factors enhancing the electrophilicity of the C2 position.
Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Nucleophilic aromatic substitution (SNAr) is a robust and widely used method for forming carbon-heteroatom bonds.[6] For 2-chloroquinolines, this reaction typically proceeds via a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex.[7] This protocol details the synthesis of a 2-amino-6,8-difluoroquinoline derivative, a common transformation in the development of kinase inhibitors and other therapeutic agents.
Mechanism: SNAr Pathway
The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the electron-deficient C2 carbon. This step, often rate-determining, disrupts the aromaticity of the ring to form the high-energy Meisenheimer intermediate.[5] The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atom, which provides significant stabilization. Aromaticity is restored in the final step through the rapid elimination of the chloride leaving group.
Caption: Generalized workflow for the S-N-Ar amination reaction.
Experimental Protocol: Synthesis of N-benzyl-(6,8-difluoroquinolin-2-yl)amine
This procedure describes the reaction of this compound with benzylamine.
| Reagent / Material | Quantity | Equivalents | Notes |
| This compound | 200 mg (1.0 mmol) | 1.0 | Starting material. |
| Benzylamine | 161 mg (1.5 mmol) | 1.5 | Nucleophile. |
| Potassium Carbonate (K₂CO₃) | 276 mg (2.0 mmol) | 2.0 | Base to neutralize HCl byproduct. |
| N,N-Dimethylformamide (DMF) | 5 mL | - | Anhydrous, polar aprotic solvent. |
| Standard glassware for synthesis | - | - | Round-bottom flask, condenser. |
| Inert atmosphere setup | - | - | Nitrogen or Argon. |
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMF (5 mL).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reagent Addition: Add benzylamine (1.5 mmol) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 50 mL of cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with water (2 x 20 mL) and a small amount of cold diethyl ether to remove residual DMF.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by recrystallization from ethanol/water.
Self-Validation and Troubleshooting
-
Expected Results: The reaction should yield the desired product as a solid with a yield typically ranging from 75-90%.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the C2-chloroquinoline signals and the appearance of signals corresponding to the benzylamine moiety in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will validate the product's identity.
-
Troubleshooting:
-
Low Yield: Ensure the DMF is anhydrous, as water can compete as a nucleophile. Confirm the quality of the starting amine. The reaction may require a higher temperature or longer reaction time.
-
Incomplete Reaction: The base may be insufficient or of poor quality. Using a stronger base like sodium hydride (NaH) can be an alternative, but requires stricter anhydrous conditions.
-
Application Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis, enabling the formation of carbon-carbon bonds.[8][9] It is indispensable for creating biaryl structures, which are common in pharmaceutical compounds.[10][11] This protocol outlines the coupling of this compound with an arylboronic acid, demonstrating a reliable method for C-C bond formation at the C2 position.[12]
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-6,8-difluoroquinoline
This procedure details the coupling of this compound with 4-methoxyphenylboronic acid.
| Reagent / Material | Quantity | Equivalents | Notes |
| This compound | 200 mg (1.0 mmol) | 1.0 | Substrate. |
| 4-Methoxyphenylboronic acid | 167 mg (1.1 mmol) | 1.1 | Coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | 58 mg (0.05 mmol) | 0.05 | Pd(PPh₃)₄, catalyst. |
| Sodium Carbonate (Na₂CO₃) | 212 mg (2.0 mmol) | 2.0 | Aqueous solution, base. |
| 1,4-Dioxane | 8 mL | - | Organic solvent. |
| Water | 2 mL | - | Co-solvent for base. |
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Solvent/Base Addition: Add 1,4-dioxane (8 mL) and a 2M aqueous solution of sodium carbonate (1 mL, 2.0 mmol).
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the pure product.
Self-Validation and Troubleshooting
-
Expected Results: Yields for Suzuki couplings are typically good to excellent, often in the 70-95% range.
-
Validation: Characterize the product by NMR and MS. The successful coupling is confirmed by the appearance of signals for the 4-methoxyphenyl group and the disappearance of the starting material signals, along with the correct molecular weight.
-
Troubleshooting:
-
Low/No Reaction: The catalyst may be deactivated. Ensure proper degassing to remove oxygen. The choice of ligand, base, and solvent can be critical and may require optimization for different substrates.[14]
-
Homocoupling of Boronic Acid: This side reaction can occur if the reaction is too slow or if oxygen is present. Using fresh boronic acid and rigorous degassing can minimize this.
-
Dehalogenation: Reductive removal of the chlorine atom can sometimes be observed. Using a different palladium source or ligand system may be necessary.
-
Summary of Derivatization Strategies
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Cross-Coupling |
| Bond Formed | C-N, C-O, C-S | C-C |
| Key Reagents | Amine, alcohol, or thiol nucleophiles; Base | Organoboronic acid/ester; Palladium catalyst; Base |
| Typical Conditions | 100-150 °C, polar aprotic solvent (DMF, DMSO) | 80-110 °C, solvent mixture (e.g., Dioxane/H₂O) |
| Advantages | Operationally simple, often no metal catalyst required. | Excellent for building complex carbon skeletons, wide functional group tolerance.[9][14] |
| Limitations | Limited to heteroatom nucleophiles, can require high temperatures. | Requires a metal catalyst which may need removal from the final product. |
Conclusion
This compound is a highly valuable and adaptable scaffold for the synthesis of novel chemical entities. The protocols detailed in this application note for Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling provide robust and reproducible methods for its derivatization at the C2 position. By understanding the underlying chemical principles and following these validated procedures, researchers can efficiently generate diverse libraries of quinoline derivatives to accelerate drug discovery and development programs.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nobelprize.org [nobelprize.org]
- 14. jmcct.com [jmcct.com]
Application Notes and Protocols for Sonogashira Coupling of Substituted Chloroquinolines
Introduction: The Strategic Importance of Alkynylquinolines in Modern Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous FDA-approved pharmaceuticals. Its rigid structure and hydrogen bonding capabilities make it an ideal pharmacophore for targeting a diverse range of biological entities. The introduction of an alkynyl group onto the quinoline core via the Sonogashira coupling reaction dramatically expands the accessible chemical space for drug development. This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide, provides a powerful and versatile tool for the synthesis of novel quinoline-based compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[1]
Substituted chloroquinolines are readily available and cost-effective starting materials, making them attractive precursors for late-stage functionalization in drug discovery programs. However, the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts presents unique challenges for the Sonogashira coupling.[1] This guide provides an in-depth exploration of Sonogashira coupling protocols specifically tailored for substituted chloroquinolines, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances, catalyst selection, reaction optimization, and troubleshooting strategies to enable the successful synthesis of a broad range of alkynylquinoline derivatives.
Mechanistic Overview: Navigating the Catalytic Cycles
The Sonogashira coupling reaction traditionally proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding these cycles is paramount for rational protocol design and troubleshooting.
The Classical Copper-Cocatalyzed Sonogashira Coupling
The synergistic interplay between palladium and copper is the hallmark of the classical Sonogashira reaction.
The palladium cycle initiates with the oxidative addition of the chloroquinoline to a Pd(0) species, forming a Pd(II) complex.[1] Concurrently, in the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination from the Pd(II) complex, which yields the desired alkynylquinoline product and regenerates the active Pd(0) catalyst.[1]
The Rise of Copper-Free Sonogashira Protocols
While effective, the use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and may require stringent anaerobic conditions.[2] Furthermore, residual copper can be problematic in pharmaceutical applications. This has spurred the development of copper-free Sonogashira protocols.
In the absence of copper, the deprotonated alkyne is believed to coordinate directly to the palladium(II) center, followed by reductive elimination.[3] These protocols often necessitate stronger bases and/or more specialized ligands to facilitate the reaction.[4][5]
Key Experimental Parameters and Their Rationale
The success of a Sonogashira coupling with a substituted chloroquinoline hinges on the judicious selection of several key parameters.
Palladium Catalyst and Ligands: The Heart of the Reaction
The choice of the palladium source and, more critically, the ancillary ligand is paramount for achieving high yields and overcoming the inherent low reactivity of chloroquinolines.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd₂(dba)₃.[1] The selection often depends on the desired reaction conditions and the need for an air-stable precursor.
-
Phosphine Ligands: For challenging substrates like chloroquinolines, bulky and electron-rich phosphine ligands are often required to promote the rate-limiting oxidative addition step.[6] Ligands such as triphenylphosphine (PPh₃), XPhos, SPhos, and cataCXium A have proven effective.[4] The steric bulk of these ligands facilitates the formation of a monoligated palladium complex, which is highly active for oxidative addition.[7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands, offering high stability and catalytic activity.[6]
The Role of the Base: Deprotonation and Catalyst Regeneration
The base plays a crucial role in deprotonating the terminal alkyne, making it nucleophilic enough to participate in the catalytic cycle.
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used in copper-cocatalyzed reactions.[3] They are generally effective and also serve as solvents in some cases.
-
Inorganic Bases: For copper-free systems, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or TBAF are often necessary to facilitate the reaction.[4][8]
Solvent Selection: Ensuring Solubility and Promoting Reactivity
The solvent must dissolve all reaction components and is often chosen based on the reaction temperature and the specific catalyst system.
-
Aprotic Polar Solvents: DMF, THF, 1,4-dioxane, and acetonitrile are frequently employed.[3][8]
-
Amine Solvents: In some protocols, an excess of the amine base can also function as the solvent.
Reaction Temperature: Balancing Reactivity and Stability
Due to the lower reactivity of chloroquinolines, elevated temperatures (typically ranging from 80°C to 120°C) are often required to drive the reaction to completion.[9] However, excessively high temperatures can lead to catalyst decomposition and side reactions. Microwave irradiation can be a valuable tool for rapidly screening reaction conditions and accelerating reaction times.[3]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling of substituted chloroquinolines.
Protocol 1: General Copper-Cocatalyzed Sonogashira Coupling of a Substituted 4-Chloroquinoline
This protocol is a robust starting point for the coupling of various terminal alkynes with moderately activated or electron-deficient 4-chloroquinolines.
Materials:
-
Substituted 4-chloroquinoline (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous, degassed THF (10 mL)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the substituted 4-chloroquinoline (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add anhydrous, degassed THF (10 mL) and triethylamine (5 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and complex formation.
-
Slowly add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Electron-Rich 2-Chloroquinoline
This protocol is designed for more challenging electron-rich chloroquinolines, which are typically less reactive in oxidative addition. The use of a stronger base and a more active palladium catalyst is key.
Materials:
-
Substituted 2-chloroquinoline (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
PdCl₂(dppf) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (15 mL)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the substituted 2-chloroquinoline (1.0 mmol), PdCl₂(dppf) (0.03 mmol), and Cs₂CO₃ (2.0 mmol) to a dry Schlenk flask.
-
Add anhydrous, degassed 1,4-dioxane (15 mL).
-
Add the terminal alkyne (1.5 mmol).
-
Seal the Schlenk flask and heat the reaction mixture to 110-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of various substituted chloroquinolines, providing a quick reference for protocol selection and optimization.
| Chloroquinoline Substrate | Palladium Catalyst (mol%) | Ligand | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloro-7-nitroquinoline | Pd(PPh₃)₄ (5) | PPh₃ | CuI (10) | Et₃N | THF | 80 | 85 | [10] |
| 2-Chloro-6-methoxyquinoline | PdCl₂(dppf) (3) | dppf | None | Cs₂CO₃ | 1,4-Dioxane | 110 | 78 | [8] |
| 4,7-Dichloroquinoline | Pd₂(dba)₃ (2) | XPhos (4) | None | K₂CO₃ | 1,4-Dioxane | 100 | 92 (mono-alkynylation at C4) | [8] |
| 2-Chloroquinoline | CuI (10) | None | - | K₂CO₃ | DMF | 100 | 75-90 | [11] |
| 4-Chloro-2-(trifluoromethyl)quinazoline | Pd(OAc)₂ (5) | None | None | Cs₂CO₃ | DMF | RT | 15 | [10] |
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise. Here are some common issues and their solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precursor and ligands are of high quality and handled under appropriate inert conditions. Consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand.[7]
-
Insufficient Temperature: Chloroquinolines often require higher temperatures for efficient oxidative addition. Gradually increase the reaction temperature, monitoring for any signs of decomposition.[9]
-
Base Incompatibility: The choice of base is critical. For copper-free systems, ensure the base is strong enough to deprotonate the alkyne effectively.
-
-
Formation of Side Products:
-
Alkyne Homocoupling (Glaser Coupling): This is more prevalent in copper-cocatalyzed reactions. Ensure rigorous exclusion of oxygen by using properly degassed solvents and maintaining a positive inert gas pressure. Alternatively, switch to a copper-free protocol.[2]
-
Dehalogenation: The reduction of the chloroquinoline to the corresponding quinoline can occur, particularly at high temperatures or with certain catalyst systems. Using a less reducing solvent or a more stable catalyst can mitigate this issue.
-
-
Sterically Hindered Substrates:
-
For chloroquinolines with bulky substituents near the chlorine atom, steric hindrance can impede the oxidative addition step. Employing smaller, yet highly active, ligands like Buchwald's biaryl phosphine ligands can be beneficial.[7]
-
Conclusion
The Sonogashira coupling of substituted chloroquinolines is a cornerstone reaction for the synthesis of novel, medicinally relevant compounds. By understanding the underlying mechanisms and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can successfully navigate the challenges associated with the use of these less reactive aryl halides. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the efficient and reliable synthesis of diverse alkynylquinoline libraries, thereby accelerating the pace of drug discovery and development.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chloro-6,8-difluoroquinoline
Welcome to the dedicated technical support guide for the purification of crude 2-Chloro-6,8-difluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important heterocyclic compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity for your downstream applications.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical agents and functional materials. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final product. Crude this compound, often obtained directly from synthesis, may contain unreacted starting materials, reagents, and various side products, which can interfere with subsequent reactions. This guide outlines effective purification strategies to address these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing practical solutions and the scientific rationale behind them.
Q1: My crude product is a dark, oily, or tarry substance. How should I proceed with purification?
A1: The formation of dark, often polymeric or tarry, material is a common issue in quinoline synthesis, which can be attributed to the harsh acidic and oxidizing conditions used.[1]
-
Initial Work-up: Before attempting purification, it's crucial to perform a thorough aqueous work-up. This typically involves neutralizing the reaction mixture and extracting the product into an organic solvent. Washing the organic layer with brine can help remove residual water and some water-soluble impurities.
-
Decolorization: If the crude product remains dark, you can try treating a solution of the crude material with activated carbon. Briefly stir the solution with a small amount of activated carbon, then filter it through a pad of Celite to remove the carbon. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Purification Strategy: For oily or tarry products, direct crystallization is often challenging. Column chromatography is typically the most effective method for separating the desired product from polymeric and other closely related impurities.[2]
Q2: I'm having difficulty finding a suitable solvent for recrystallization. What is the best approach for solvent screening?
A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, a systematic screening process is recommended.
-
Solvent Selection: Start with common laboratory solvents of varying polarities. Based on the structure of the target molecule (a halogenated aromatic heterocycle), good starting points include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (hexanes, heptane).[4]
-
Screening Procedure:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of the solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the mixture. If it dissolves, it's a potential candidate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
-
Solvent Mixtures: If a single solvent is not ideal, a two-solvent system can be effective. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent dropwise until the solution becomes turbid.[3] Common mixtures for compounds of this type include ethyl acetate/hexanes or dichloromethane/hexanes.
Q3: My compound is decomposing on the silica gel column during chromatography. What are the likely causes and how can I prevent this?
A3: Decomposition on silica gel is a known issue for basic compounds like quinoline derivatives due to the acidic nature of standard silica gel.[5]
-
Deactivation of Silica Gel: To mitigate decomposition, you can use deactivated silica gel. This is prepared by adding a small amount of a base, such as triethylamine (typically 0.5-2% v/v), to the eluent system.[6] This neutralizes the acidic sites on the silica.
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution profile may differ significantly from silica gel, so you will need to re-optimize your solvent system using Thin Layer Chromatography (TLC).
-
Rapid Purification: Minimize the time your compound spends on the column. Flash column chromatography, which uses pressure to accelerate the elution, is highly recommended over gravity chromatography.[7]
Q4: I am observing co-elution of impurities with my product during column chromatography. How can I improve the separation?
A4: Achieving good separation requires careful optimization of the mobile phase.
-
TLC Optimization: Before running a column, always optimize the solvent system using TLC. The ideal eluent should give your product a retention factor (Rf) of around 0.2-0.4, with clear separation from impurities.[4]
-
Solvent System Polarity: If impurities are eluting too closely to your product, you need to adjust the polarity of the mobile phase.
-
If the impurities are less polar (higher Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
-
If the impurities are more polar (lower Rf), you may need to slightly increase the eluent polarity.
-
-
Isocratic vs. Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can provide better separation than an isocratic (constant solvent composition) elution.
Purification Protocols
Below are detailed, step-by-step protocols for the purification of crude this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, assuming a suitable solvent can be identified.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Heating source (hot plate with a water or oil bath)
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Based on prior screening, choose the optimal solvent or solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent to just dissolve the compound.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This is often the most reliable method for purifying crude quinoline derivatives, especially when dealing with oily products or complex impurity profiles.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture, potentially with 1% triethylamine)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Solvent System Selection: Use TLC to determine the optimal eluent system that provides good separation and an Rf value of 0.2-0.4 for the product.
-
Column Packing:
-
Wet packing (recommended): Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[8]
-
Ensure the packed silica bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Apply gentle air pressure to maintain a steady flow rate.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table provides a guide for selecting an appropriate solvent system for column chromatography based on the polarity of potential impurities.
| Impurity Type | Relative Polarity | Recommended Starting Eluent (Hexane/Ethyl Acetate) |
| Unreacted Starting Materials (e.g., anilines) | More Polar | 9:1 to 4:1 |
| Over-chlorinated byproducts | Less Polar | 19:1 to 9:1 |
| Polymeric/Tarry materials | Highly Polar | Will likely remain on the column |
Visualizations
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification strategy.
Troubleshooting Column Chromatography
This diagram outlines the troubleshooting steps for common issues in column chromatography.
Caption: Troubleshooting common column chromatography issues.
References
Technical Support Center: Synthesis of Halogenated Quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of halogenated quinolines. Instead of a generic overview, we will directly address the common pitfalls and byproduct formations you may encounter during your experiments. This resource provides in-depth, field-proven insights in a question-and-answer and troubleshooting format to help you optimize your synthetic routes, improve yields, and ensure product purity.
Frequently Asked Questions (FAQs): General Quinoline Synthesis Issues
This section addresses broad challenges inherent to classic quinoline synthesis methods that often lead to complex mixtures and purification difficulties, even before the halogenation step.
Question 1: My Skraup / Doebner-von Miller reaction is producing a thick, dark tar, making product isolation nearly impossible. What is happening and how can I prevent it?
Answer: Tar formation is arguably the most common and frustrating issue in these classic acid-catalyzed quinoline syntheses.[1][2] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone intermediate (e.g., acrolein, generated in situ from glycerol in the Skraup synthesis).[1][3][4] These conditions are harsh and can lead to uncontrolled side reactions.
Causality & Mitigation Strategies:
-
Moderating the Reaction: The Skraup synthesis is notoriously exothermic.[5] Adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent by distributing the oxidative process over a longer period, preventing localized overheating that accelerates polymerization.[3][5]
-
Controlling Reagent Concentration: In the Doebner-von Miller synthesis, the high concentration of the reactive α,β-unsaturated carbonyl compound in the acidic phase drives polymerization.[1]
-
Slow Addition: A gradual, dropwise addition of the carbonyl compound to the heated acidic solution of the aniline keeps its instantaneous concentration low, favoring the desired conjugate addition over self-polymerization.[1][4]
-
Two-Phase System: A highly effective strategy is to use a biphasic solvent system (e.g., toluene/aqueous acid). This sequesters the bulk of the carbonyl compound in the organic phase, limiting its exposure to the acidic aqueous phase where polymerization is rampant.[3][4]
-
-
Optimizing the Catalyst: While strong acids are required, their concentration and type can be tuned. Experimenting with different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) can help find a balance between efficient cyclization and minimal byproduct formation.[1][4]
Question 2: I've isolated a product from my Doebner-von Miller synthesis, but my characterization data (NMR, MS) shows it's an unexpected isomer. What could have gone wrong?
Answer: The formation of unexpected regioisomers is a known, though less common, issue. While the Doebner-von Miller reaction typically yields a predictable substitution pattern, certain substrates and conditions can lead to a reversal of regiochemistry.[1] For example, the reaction of an aniline with a 3-substituted α,β-unsaturated carbonyl compound usually yields a 2-substituted quinoline. However, under specific conditions, the formation of the 4-substituted isomer can occur.[1] The electronic and steric nature of substituents on both the aniline and the carbonyl compound can influence the cyclization pathway. Thorough characterization is crucial to confirm the structure of the unexpected product.
Question 3: My final product from a Doebner-von Miller reaction appears to be contaminated with partially hydrogenated quinolines. Why is the aromatization incomplete?
Answer: The final step of the Doebner-von Miller pathway is the oxidation of a dihydroquinoline intermediate to the fully aromatic quinoline.[4] If this oxidation is inefficient, you will isolate these hydrogenated byproducts. This is typically caused by an insufficient amount or activity of the oxidizing agent used in the reaction. To solve this, ensure you are using a sufficient stoichiometric amount of a suitable oxidant to drive the reaction to completion.[4]
Troubleshooting Guide: Byproducts in Direct Halogenation
Direct halogenation of the quinoline core presents its own set of challenges, primarily related to selectivity.
Issue 1: Poor Regioselectivity - Halogenation at the Wrong Position
Scenario: You intended to halogenate at C5, but you have a mixture of C5, C7, and C8 isomers, or exclusively the wrong isomer.
Root Cause Analysis: The quinoline scaffold has two rings with different electronic properties. The benzene ring is more electron-rich and thus more susceptible to electrophilic aromatic substitution than the electron-deficient pyridine ring.[6] Within the benzene ring, substitution typically favors the C5 and C8 positions due to the stability of the reaction intermediate.[6] However, the final outcome is a delicate interplay of factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for regioselectivity in quinoline halogenation.
Key Insights for Improving Regioselectivity:
-
Use of Directing Groups: This is the most powerful strategy for achieving high regioselectivity. An 8-amido or 8-carbamate substituent, for example, acts as a bidentate directing group, chelating to a metal catalyst or influencing the electronic distribution to strongly favor halogenation at the C5 position.[7][8][9]
-
Metal-Free Protocols: An operationally simple and economical approach for C5-halogenation of 8-substituted quinolines uses inexpensive reagents like trihaloisocyanuric acids.[9][10][11] These reactions often proceed with complete regioselectivity at room temperature.[9]
-
Catalyst Control: For accessing other positions, specific transition metal catalysts can be employed. For instance, a rhodium catalyst can mediate bromination at the C8 position of quinoline N-oxides.[8]
Issue 2: Over-halogenation
Scenario: Your product is a mixture of mono-, di-, and even tri-halogenated quinolines.
Root Cause Analysis: Over-halogenation occurs when the newly formed monohalogenated quinoline is as reactive, or more reactive, than the starting material under the reaction conditions.[6] This is common with:
-
Highly Activating Groups: Electron-donating groups on the quinoline ring make it highly susceptible to multiple electrophilic attacks.
-
Harsh Reagents/Conditions: Using potent halogenating agents (e.g., Br₂) or high temperatures can provide enough energy to overcome the deactivating effect of the first halogen atom.[6]
Mitigation Strategies:
| Strategy | Causality | Recommended Action |
| Control Stoichiometry | Limiting the halogen source is the most direct way to prevent multiple additions. | Use a precise amount (e.g., 1.0-1.2 equivalents) of the halogenating agent. For highly reactive substrates, consider using slightly less than one equivalent and accept a lower conversion to maximize selectivity for the mono-halogenated product. |
| Use Milder Reagents | Reagents like N-Halosuccinimides (NCS, NBS, NIS) are generally less reactive than elemental halogens, providing better control.[6] | Replace reagents like Cl₂ or Br₂ with NCS or NBS. Trihaloisocyanuric acids are also excellent as they are atom-economical and offer good control.[6][9] |
| Lower Reaction Temperature | Decreasing the thermal energy of the system reduces the rate of the second halogenation reaction more significantly than the first. | Run the reaction at 0 °C or room temperature instead of at reflux. Monitor carefully by TLC to determine the point of maximum mono-halogenated product before significant di-halogenation occurs. |
| Monitor Reaction Progress | Over-halogenation is often a time-dependent process. | Use Thin Layer Chromatography (TLC) to track the consumption of starting material and the appearance of the desired product and byproducts. Quench the reaction as soon as the optimal ratio is reached. |
Experimental Protocol: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide
This protocol, adapted from Motati, D. R., et al. (2018), provides a highly regioselective and efficient method for C5-chlorination, inherently avoiding many of the byproducts discussed above.[6][9]
Objective: To selectively chlorinate the C5 position of an 8-amidoquinoline derivative, minimizing the formation of other regioisomers and over-halogenated byproducts.
Materials:
-
N-(quinolin-8-yl)acetamide (1 equivalent)
-
Trichloroisocyanuric acid (TCCA) (0.36 equivalents)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(quinolin-8-yl)acetamide (e.g., 0.4 mmol, 1.0 eq.).
-
Solvent Addition: Add acetonitrile (e.g., 3 mL) and stir the mixture at room temperature in an open-air atmosphere to form a solution.[6]
-
Reagent Addition: Add trichloroisocyanuric acid (TCCA) (e.g., 0.145 mmol, 0.36 eq.) to the solution in one portion.[6][9]
-
Reaction Monitoring: Continue stirring at room temperature. The reaction is typically rapid. Monitor the progress by TLC until the starting material is consumed (usually within 15-30 minutes).[6]
-
Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining TCCA.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Workup - Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 5-chloro-N-(quinolin-8-yl)acetamide.
Self-Validation: The high regioselectivity of this reaction is a key feature. A proton NMR of the crude product should show a single major species with the characteristic splitting pattern for a 5,8-disubstituted quinoline, validating the protocol's effectiveness in avoiding isomeric byproducts.
Visualizing Byproduct Formation: Doebner-von Miller Reaction Pathways
The following diagram illustrates the critical branching point in the Doebner-von Miller synthesis where the reaction can proceed toward the desired product or diverge to form undesirable polymeric tar.
Caption: Competing pathways in the Doebner-von Miller synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Chlorination of Difluoro-quinolinones
Welcome to the technical support center dedicated to enhancing the yield and efficiency of the chlorination of difluoro-quinolinones. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of this specific electrophilic aromatic substitution. The presence of two electron-withdrawing fluorine atoms on the quinolinone scaffold presents unique challenges, often leading to low reactivity and suboptimal yields. This resource provides in-depth troubleshooting guides and frequently asked questions to address these challenges head-on, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: Why is the chlorination of difluoro-quinolinones often a low-yielding reaction?
The primary reason for low yields is the reduced nucleophilicity of the difluoro-quinolinone ring system. Fluorine is a highly electronegative atom, and its presence deactivates the aromatic ring towards electrophilic attack by inductively withdrawing electron density.[1][2][3] This deactivating effect makes the quinolinone core a weaker nucleophile, thus slowing down the rate-limiting step of electrophilic aromatic substitution – the attack on the electrophilic chlorine species.[4][5] Consequently, more forcing reaction conditions are often required, which can lead to side reactions and degradation of the starting material or product.
Q2: What are the most common chlorinating agents for this type of substrate, and how do I choose the right one?
The choice of chlorinating agent is critical. Here's a comparison of commonly used reagents for deactivated aromatic systems:
| Chlorinating Agent | Advantages | Disadvantages | Recommended for Difluoro-quinolinones? |
| N-Chlorosuccinimide (NCS) | Solid, easy to handle; versatile for both electrophilic and radical chlorinations.[6][7][8] | Often requires activation with a strong acid or Lewis acid for deactivated rings.[6] | Yes, with a catalyst. A good starting point for optimization. |
| Sulfuryl Chloride (SO₂Cl₂) | Inexpensive and powerful chlorinating agent. | Can lead to over-chlorination and side reactions; corrosive and requires careful handling. | Yes, with caution. Effective, but optimization is key to control selectivity. |
| Chlorine Gas (Cl₂) | Highly reactive and cost-effective for large-scale synthesis. | Difficult to handle (gas); can be non-selective, leading to multiple chlorination products.[4] | Less recommended for lab scale. More suitable for industrial processes with specialized equipment. |
| Trichloroisocyanuric Acid (TCCA) | Solid, stable, and a high source of electrophilic chlorine. | Can be highly reactive and may require careful control of stoichiometry. | Yes. A potent alternative to NCS, particularly for stubborn substrates. |
For initial explorations with difluoro-quinolinones, N-Chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst is a highly recommended starting point due to its manageable reactivity and solid form.[6][7][8]
Q3: How do the positions of the fluorine atoms on the quinolinone ring affect the chlorination outcome?
The regiochemical outcome of the chlorination is dictated by the combined directing effects of the fluorine atoms, the quinolinone nitrogen, and the carbonyl group. Fluorine atoms are generally ortho, para-directing due to lone pair donation, but their strong inductive withdrawal deactivates all positions.[2] The pyridinone part of the quinolinone is generally electron-deficient. The interplay of these electronic factors can lead to a mixture of isomers. Predicting the major product often requires computational modeling or careful analysis of analogous systems.[9] Experimental screening of reaction conditions is crucial to optimize for the desired regioisomer.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
This is a common issue stemming from the deactivated nature of the difluoro-quinolinone ring.
Root Cause Analysis and Solutions:
-
Insufficient Electrophilicity of the Chlorinating Agent: The electron-poor aromatic ring requires a highly reactive electrophile.
-
Solution 1: Introduce a Lewis Acid Catalyst. For chlorinating agents like NCS, a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) is often necessary to increase the electrophilicity of the chlorine atom.[4][5][10][11] The Lewis acid coordinates to the chlorinating agent, creating a more potent electrophile that can be attacked by the deactivated ring.
-
Solution 2: Switch to a More Potent Chlorinating System. If NCS with a Lewis acid fails, consider using sulfuryl chloride (SO₂Cl₂) or trichloroisocyanuric acid (TCCA).
-
-
Suboptimal Reaction Temperature: Electrophilic aromatic substitutions on deactivated rings often have a significant activation energy barrier.
-
Solution: Gradually Increase the Reaction Temperature. Monitor the reaction by TLC or LC-MS while incrementally increasing the temperature. Be cautious, as excessive heat can lead to decomposition.
-
-
Inappropriate Solvent: The solvent can significantly influence the reaction rate and the stability of the intermediates.
-
Solution: Solvent Screening. Start with inert, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). For some reactions, polar aprotic solvents like acetonitrile can be effective, but their compatibility with strong Lewis acids should be verified.
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
The electronic complexity of the difluoro-quinolinone system can result in the formation of several chlorinated isomers.
Root Cause Analysis and Solutions:
-
Lack of Steric or Electronic Differentiation: If multiple positions on the ring have similar reactivity, a mixture of products is likely.
-
Solution 1: Modify the Reaction Temperature. Lowering the temperature can sometimes enhance selectivity by favoring the pathway with the lowest activation energy.
-
Solution 2: Change the Catalyst. Different Lewis acids can exhibit varying degrees of steric bulk and coordinating ability, which can influence the regiochemical outcome. Experiment with catalysts like zinc chloride (ZnCl₂) or boron trifluoride (BF₃).
-
Solution 3: Alter the Chlorinating Agent. The size and shape of the chlorinating agent-catalyst complex can influence which position on the substrate is most accessible.
-
Problem 3: Product Degradation or Formation of Tar
Harsh reaction conditions required to chlorinate the deactivated ring can also lead to unwanted side reactions.
Root Cause Analysis and Solutions:
-
Overly Aggressive Reaction Conditions: High temperatures and highly concentrated reagents can cause decomposition.
-
Solution 1: Slow Addition of Reagents. Instead of adding the chlorinating agent all at once, use a syringe pump for slow addition to maintain a low concentration and control the reaction exotherm.
-
Solution 2: Optimize Reaction Time. Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further reactions.
-
-
Oxidation Side Reactions: Some chlorinating agents, especially under certain conditions, can act as oxidants.
-
Solution: Choose a Milder Chlorinating Agent. If oxidation is suspected, revert to a less aggressive system, such as NCS with a milder acid catalyst.
-
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Chlorination with NCS
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the difluoro-quinolinone substrate (1.0 eq) and a suitable anhydrous solvent (e.g., DCM, 10-20 mL per mmol of substrate).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃, 1.1 - 2.0 eq) portion-wise at 0 °C. Stir the mixture for 15-30 minutes.
-
Chlorinating Agent Addition: Add N-Chlorosuccinimide (NCS) (1.05 - 1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by TLC or LC-MS. If no reaction occurs at room temperature, gradually increase the temperature.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Process
Workflow for Optimizing Chlorination
Caption: A decision-tree workflow for optimizing the chlorination of difluoro-quinolinones.
Mechanism of Lewis Acid-Catalyzed Chlorination
Caption: The role of a Lewis acid in activating NCS for electrophilic aromatic substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Challenges in the Scale-Up of 2-Chloro-6,8-difluoroquinoline Production
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-6,8-difluoroquinoline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure your success from the bench to pilot scale.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to understanding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and industrially adaptable method is the Vilsmeier-Haack reaction, followed by cyclization.[1] This approach typically starts from a readily available substituted aniline, specifically 3,5-difluoroaniline, which is first acetylated to form N-(3,5-difluorophenyl)acetamide. This intermediate is then subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) which acts as both a formylating and cyclizing agent to construct the quinoline core.[2]
Q2: What is the mechanistic role of the Vilsmeier-Haack reagent in this synthesis?
The Vilsmeier-Haack reagent is an electrophilic iminium salt, specifically chloro(dimethylamino)methyleniminium chloride, formed in situ from the reaction of DMF and POCl₃.[3] Its primary role is twofold:
-
Electrophilic Aromatic Substitution: It formylates the activated aromatic ring of the N-arylacetamide precursor.
-
Cyclization and Chlorination: It facilitates the intramolecular cyclization to form the dihydropyridinone ring. The phosphorus oxychloride present in the reaction mixture then chlorinates the resulting hydroxyl group at the 2-position of the quinoline ring, yielding the final 2-chloro derivative.[2] This one-pot transformation is highly efficient for producing functionalized 2-chloroquinolines.[4]
Q3: What are the primary safety concerns during the scale-up of this process?
The primary hazards are associated with the reagents used:
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. Its reaction with water is violently exothermic and releases toxic hydrogen chloride (HCl) gas. All operations must be conducted under strictly anhydrous conditions in a well-ventilated fume hood or reactor system.[5]
-
Vilsmeier Reagent Formation: The initial reaction between DMF and POCl₃ is highly exothermic and can lead to a runaway reaction if the addition is not carefully controlled at low temperatures (typically 0-5 °C).[1][6] Proper cooling capacity and emergency quenching procedures are critical for scale-up.
-
Product Hazards: this compound and related chloroquinolines are classified as irritants, potentially causing skin, eye, and respiratory irritation.[7][8][9] Appropriate personal protective equipment (PPE) is mandatory.
Q4: What are the Critical Process Parameters (CPPs) to monitor during scale-up?
Scaling up this synthesis requires rigorous control over several parameters to ensure reproducibility, yield, and safety:
-
Temperature Control: Especially during Vilsmeier reagent formation and the subsequent cyclization.
-
Reagent Stoichiometry: The molar ratios of the N-arylacetamide, POCl₃, and DMF are crucial for driving the reaction to completion and minimizing side products.
-
Addition Rate: The rate of POCl₃ addition to DMF must be slow and controlled to manage the exotherm.
-
Reaction Time: Insufficient time can lead to incomplete conversion, while excessive time at high temperatures can promote impurity formation.
-
Agitation: Proper mixing is essential for maintaining homogenous temperature and reagent distribution in a large reactor.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Problem 1: Low or No Yield of this compound
Possible Cause A: Incomplete formation of the Vilsmeier Reagent.
-
Causality: The Vilsmeier reagent is the key electrophile. If it is not formed efficiently, the subsequent formylation and cyclization will fail. This can be due to moisture in the reagents or glassware, or an incorrect stoichiometric ratio of DMF to POCl₃.
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous grade DMF and fresh, high-purity POCl₃.
-
Maintain the recommended stoichiometric ratio, typically with a slight excess of POCl₃.
-
Prepare the reagent at a low temperature (0-5 °C) to ensure its stability.[1]
-
Possible Cause B: Failure of the Vilsmeier Cyclization.
-
Causality: The cyclization step requires significant thermal energy to overcome the activation barrier. Insufficient temperature or reaction time will result in the accumulation of formylated intermediates and unreacted starting material.
-
Troubleshooting Steps:
-
After the initial low-temperature addition, ensure the reaction mixture is heated to the target temperature (often 80-90 °C) as specified in the protocol.[1]
-
Monitor the reaction progress using an in-process control like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting acetanilide.
-
Increase the reaction time in increments of 1-2 hours if conversion is slow.
-
Problem 2: High Levels of Impurities in the Crude Product
Possible Cause A: Formation of Positional Isomers.
-
Causality: While the fluorine atoms at the 3- and 5-positions of the starting N-(3,5-difluorophenyl)acetamide strongly direct the Vilsmeier-Haack reaction to the desired cyclization points, alternative cyclization pathways can occur under harsh conditions, leading to isomeric quinoline byproducts.
-
Troubleshooting Steps:
-
Strictly control the reaction temperature. Avoid exceeding the recommended maximum temperature, as this can provide the energy for less favorable reaction pathways.
-
Purify the crude product meticulously using column chromatography or selective recrystallization to isolate the desired this compound isomer.
-
Possible Cause B: Residual Starting Materials or Intermediates.
-
Causality: This is a clear indication of an incomplete reaction. The cause could be insufficient reaction time, inadequate temperature, or incorrect stoichiometry.
-
Troubleshooting Steps:
-
Before work-up, confirm the absence of starting material via TLC or HPLC.
-
If the reaction has stalled, consider adding a small additional charge of the Vilsmeier reagent, but be cautious of potential side reactions.
-
Optimize the reaction time and temperature based on monitoring data.
-
Possible Cause C: Tar or Polymer Formation.
-
Causality: High reaction temperatures or the presence of oxygen can lead to the degradation and polymerization of reactants and products, resulting in a dark, tarry crude product that is difficult to purify.
-
Troubleshooting Steps:
-
Maintain a nitrogen or argon atmosphere throughout the reaction, especially during the heating phase.
-
Ensure the temperature controller is accurate and that there are no "hot spots" in the reactor.
-
Upon completion, cool the reaction mixture promptly before initiating the work-up procedure.
-
Problem 3: Difficulties in Product Isolation and Purification
Possible Cause A: Oily Crude Product That Fails to Solidify.
-
Causality: The presence of impurities often lowers the melting point of a compound, preventing it from crystallizing. Residual solvent (like DMF) or oily byproducts can also inhibit solidification.
-
Troubleshooting Steps:
-
Perform a thorough aqueous work-up to remove water-soluble impurities like DMF and phosphoric acid byproducts.
-
Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate nucleation.
-
If trituration fails, purify the oil using silica gel column chromatography.
-
Once a purer fraction is obtained, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Possible Cause B: Emulsion Formation During Aqueous Work-up.
-
Causality: During the quenching of the reaction mixture with water or a basic solution, fine particulate matter and semi-soluble byproducts can stabilize the interface between the organic and aqueous layers, forming a persistent emulsion.
-
Troubleshooting Steps:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion.
-
Allow the mixture to stand undisturbed for an extended period.
-
If the emulsion persists, filter the entire mixture through a pad of Celite® (diatomaceous earth).
-
Section 3: Key Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
Materials:
-
N-(3,5-difluorophenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
In the flask, add N-(3,5-difluorophenyl)acetamide (1 equivalent).
-
Add anhydrous DMF (3-4 equivalents) to the flask and stir to dissolve.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 85-90 °C.
-
Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Analytical HPLC Method for Purity Assessment
This method is adapted from established protocols for related quinoline derivatives and serves as a robust starting point for analysis.[10][11]
| Parameter | Specification |
| Instrumentation | Standard HPLC system with UV detector |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture: 65:35 (v/v) Acetonitrile:Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in mobile phase to ~0.5 mg/mL |
Section 4: Visualizations and Data
Diagrams
Caption: Overall workflow for this compound synthesis.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. chemijournal.com [chemijournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-6-fluoroquinoline | C9H5ClFN | CID 15059433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-8-fluoroquinoline | C9H5ClFN | CID 22125194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-6-fluoroquinoline-3-carbaldehyde | C10H5ClFNO | CID 2120273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Stability and Degradation of Fluorinated Quinolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated quinoline derivatives. The unique physicochemical properties imparted by fluorine substitution, while often beneficial for biological activity and metabolic stability, can also introduce specific challenges related to compound stability and degradation.[1][2] This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity and reproducibility of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your research, providing potential causes and actionable solutions based on established scientific principles.
Problem 1: My fluorinated quinoline compound is showing rapid degradation in my aqueous assay buffer.
Possible Causes:
-
pH-Dependent Hydrolysis: The stability of quinoline derivatives can be highly pH-dependent.[3][4][5][6] The electron-withdrawing nature of the quinoline ring system, further influenced by fluorine substitution, can render certain positions on the molecule susceptible to nucleophilic attack by water, leading to hydrolysis. This degradation can be accelerated in either acidic or basic conditions.[6]
-
Oxidation: Nitrogen-containing heterocyclic compounds like quinolines can be prone to oxidation.[7][8] Dissolved oxygen in your buffer, or the presence of trace metal ions, can catalyze oxidative degradation.
-
Photodegradation: If your experiments are conducted under ambient or intense light, photodegradation could be a significant factor. Quinolines absorb UV light, which can trigger photochemical reactions leading to the formation of degradation products.[9][10][11]
Solutions:
-
pH Optimization and Buffer Selection:
-
Action: Determine the pH profile of your compound's stability. Conduct a preliminary experiment where you incubate your compound in a series of buffers across a pH range (e.g., pH 3 to 10).
-
Rationale: This will help you identify the pH at which your compound is most stable. For subsequent assays, use a buffer that maintains this optimal pH.[6]
-
-
Minimizing Oxidation:
-
Action: De-gas your buffers by sparging with an inert gas like nitrogen or argon before use. You can also consider adding antioxidants, such as ascorbic acid, if compatible with your assay.[9]
-
Rationale: Removing dissolved oxygen and scavenging free radicals can significantly reduce the rate of oxidative degradation.
-
-
Light Protection:
-
Action: Whenever possible, work with your compound in a dark room or under amber-colored lighting.[10][11] Use amber-colored vials or wrap your containers in aluminum foil.[9][12]
-
Rationale: This will prevent the absorption of UV and visible light, which is a primary driver of photodegradation.[10][12]
-
Problem 2: I am observing unexpected peaks in my HPLC or LC-MS analysis of a stored sample.
Possible Causes:
-
Formation of Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation during storage.
-
Defluorination: While the carbon-fluorine bond is generally strong, certain structural motifs can make it susceptible to cleavage, either through chemical instability or metabolism.[13][14] This can lead to the formation of hydroxylated or other substituted analogs.
Solutions:
-
Conduct a Forced Degradation Study:
-
Action: Intentionally stress your compound under various conditions (acid, base, oxidation, heat, and light) as outlined in ICH guideline Q1A(R2).[15]
-
Rationale: This will help you systematically generate and identify potential degradation products, allowing you to confirm if the unexpected peaks in your stored sample correspond to these degradants.
-
-
Characterize Degradants:
-
Action: Use techniques like high-resolution mass spectrometry (HRMS) and NMR to elucidate the structures of the degradation products.
-
Rationale: Knowing the identity of your degradants provides insight into the degradation pathway, which can inform strategies to prevent it.
-
-
Re-evaluate Storage Conditions:
-
Action: Based on the identified degradation pathways, adjust your storage conditions. For example, if you identify oxidative degradants, store your compound under an inert atmosphere. If hydrolytic products are found, protect it from moisture.
-
Rationale: Proactive adjustment of storage conditions is key to maintaining long-term sample integrity.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a new fluorinated quinoline compound?
A1: For a novel compound with unknown stability, it is best to take a cautious approach. Initially, store the solid compound in a tightly sealed, amber-colored vial at -20°C or below, protected from moisture.[9] It is also advisable to store a small amount under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Once you have performed stability studies, these conditions can be adjusted.
Q2: How does fluorine substitution impact the metabolic stability of my quinoline derivative?
A2: Fluorine substitution is a common strategy to enhance metabolic stability.[1][2] By placing a fluorine atom at a site that is susceptible to metabolic oxidation (a "metabolic soft spot"), you can block the action of cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.[1] However, the position of fluorine is critical, as inappropriate placement can sometimes lead to the formation of reactive or toxic metabolites.[13][14]
Q3: What are the first steps I should take to assess the stability of my lead compound?
A3: A good starting point is to perform in vitro metabolic stability assays and a forced degradation study.
-
In Vitro Metabolic Stability Assays: These assays measure the rate at which your compound is metabolized by liver enzymes.[16] Common systems include liver microsomes (for Phase I metabolism), S9 fractions (for Phase I and II metabolism), and hepatocytes (a more comprehensive cellular model).[17][18][][20] These studies will provide an early indication of your compound's pharmacokinetic profile.
-
Forced Degradation Studies: As mentioned in the troubleshooting section, these studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[15]
Q4: My fluorinated quinoline is poorly soluble. How might this affect its stability, and what can I do?
A4: Poor solubility can indeed be linked to stability issues. Compounds that are not fully dissolved may be more prone to degradation in suspension. Furthermore, solubility issues can lead to inconsistent results in your assays.[21]
-
pH Adjustment: The solubility of many quinolines is pH-dependent. If your compound has a basic nitrogen, lowering the pH may improve solubility.[3][4][5][21]
-
Use of Co-solvents and Excipients: For in vitro assays, consider using a small percentage of an organic co-solvent (e.g., DMSO) or a solubilizing excipient like a cyclodextrin, if compatible with your experimental system.[21]
Data Summary and Experimental Protocols
Table 1: Factors Influencing Fluorinated Quinoline Stability
| Factor | Potential Impact | Mitigation Strategies |
| pH | Can catalyze hydrolysis, affecting both stability and solubility.[3][4][5][6] | Determine the optimal pH for stability and use buffered solutions. |
| Light (UV/Visible) | Can cause photodegradation, leading to loss of potency and formation of impurities.[9][10][11] | Store and handle compounds in the dark or under amber light; use opaque or amber containers.[9][12][22] |
| Oxygen | Can lead to oxidative degradation, especially for electron-rich quinoline systems.[7] | Store under an inert atmosphere (N₂ or Ar); use de-gassed solvents/buffers. |
| Temperature | Higher temperatures accelerate the rate of all chemical degradation pathways.[6] | Store at controlled room temperature, refrigerated, or frozen, based on stability data. |
| Moisture | Can lead to hydrolysis of susceptible functional groups. | Store in a desiccator or with a desiccant. |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study based on ICH guidelines.[15]
-
Preparation of Stock Solution: Prepare a stock solution of your fluorinated quinoline in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]
-
-
Sample Analysis: At each time point, take an aliquot of the stressed sample, neutralize it if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample (stored under normal conditions). Identify and quantify the degradation products.
Visualizing Degradation and Stability Workflows
Diagram 1: General Workflow for Investigating Compound Instability
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. lfatabletpresses.com [lfatabletpresses.com]
- 11. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 12. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. snscourseware.org [snscourseware.org]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. benchchem.com [benchchem.com]
- 22. Light Sensitive Drug Products Need Protection - West [westpharma.com]
Technical Support Center: Recrystallization of Quinoline Derivatives
Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important class of heterocyclic compounds. Quinoline and its derivatives are foundational scaffolds in numerous pharmaceuticals, including anti-malarial, anti-cancer, and anti-inflammatory agents, making their purity paramount for efficacy and safety.[1][2][3]
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility to separate the desired material from its impurities.[4] The principle is straightforward: an impure solid is dissolved in a hot solvent to create a saturated solution, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals.[5] However, the unique properties of the quinoline ring—specifically its basic nitrogen atom and aromatic structure—can present specific challenges.[6][7] This guide provides field-proven insights to navigate these challenges effectively.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of quinoline derivatives. The table below summarizes these problems, their underlying causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Insufficient Supersaturation: The solution is too dilute because an excessive amount of solvent was used.[8][9] 2. Inappropriate Solvent Choice: The compound is too soluble in the solvent, even at low temperatures.[8] 3. Inhibition by Impurities: Certain impurities can interfere with the crystal nucleation process. 4. Lack of Nucleation Sites: The inner surface of the crystallization vessel is too smooth.[8][10] | 1. Increase Concentration: Gently boil off a portion of the solvent to increase the solute concentration and allow it to cool again.[9] 2. Induce Nucleation: a) Scratch: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites.[8][10] b) Seed: Add a single, pure crystal of the target compound (a "seed crystal") to the solution to initiate crystallization.[11][12] 3. Change Solvent System: If the compound remains soluble, recover it by evaporating the solvent and re-attempt the recrystallization with a different solvent or a mixed-solvent system.[9] |
| Product "Oils Out" Instead of Crystallizing | 1. High Concentration of Impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid. 2. Precipitation Above Melting Point: The compound is coming out of solution at a temperature above its melting point.[13] 3. Inappropriate Solvent: The boiling point of the solvent may be too high. | 1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.[9] 2. Lower the Solution's Polarity: If using a mixed-solvent system, add more of the less polar ("bad") solvent to the hot solution. 3. Promote Slower Cooling: Allow the flask to cool to room temperature on a surface that does not conduct heat quickly (e.g., a wood block or paper towels) before moving it to an ice bath.[9][14] 4. Select a Lower-Boiling Solvent: Re-attempt the recrystallization with a solvent that has a lower boiling point. |
| Very Low Yield of Recovered Crystals | 1. Excessive Solvent Usage: This is the most common cause, as a significant portion of the compound remains dissolved in the mother liquor.[10][14] 2. Premature Filtration: The crystals were collected before crystallization was complete. 3. Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[10] | 1. Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[10] 2. Ensure Complete Cooling: Allow the solution to cool to room temperature, then chill thoroughly in an ice bath for at least 20 minutes before filtration. 3. Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove residual impurities without significant product loss.[10] 4. Recover from Mother Liquor: If a large amount of product remains in the filtrate, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals (which may be less pure). |
| Crystals are Colored (When Pure Product is Colorless) | 1. Presence of Colored Impurities: These are often highly conjugated organic molecules that are present in small quantities.[8] 2. Compound Degradation: Some quinoline derivatives may degrade slightly upon heating, especially if exposed to light and air.[1][15] | 1. Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal. Boil the solution for a few minutes. The colored impurities will adsorb to the charcoal.[8] 2. Perform Hot Filtration: Remove the charcoal via gravity filtration of the hot solution before allowing the filtrate to cool. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.[13][14] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my quinoline derivative?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] A systematic screening process is the most reliable method.[16]
-
Single-Solvent Method: Test the solubility of a few milligrams of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and water.[16]
-
Mixed-Solvent Method: If no single solvent is ideal, use a solvent pair. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise to the hot solution until it becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[16][17] Common pairs include ethanol/water and ethyl acetate/hexanes.
Q2: The basic nitrogen on my quinoline seems to be causing issues, like streaking on a TLC plate. How does this affect recrystallization?
A2: The basic nitrogen can interact with acidic impurities or even silica from a previous chromatography step.[16] This can sometimes inhibit crystallization. If your quinoline derivative is a free base and proves difficult to crystallize, consider converting it to a salt.[16] Hydrochloride or phosphate salts often have very different solubility profiles and form well-defined, stable crystals. The pure salt can be neutralized later to regenerate the purified free base.[16][18]
Q3: My quinoline derivative is an oil at room temperature. Can I still use recrystallization?
A3: Recrystallization is for purifying solids. If your compound is a persistent oil, it will not crystallize under normal conditions.[19] In this case, other purification techniques like column chromatography are more appropriate. However, if the "oil" is actually a very impure solid with a significantly depressed melting point, initial purification by chromatography followed by recrystallization of the resulting solid may be the best approach.[9]
Q4: How can I speed up crystal formation if I'm in a hurry?
A4: While slow crystal growth is ideal for purity, you can induce crystallization if it's not starting.[14] After the solution has cooled for a reasonable time, scratching the flask with a glass rod is the first step.[8][10] If that fails, adding a seed crystal is a very effective method.[12] Rapidly cooling the solution by plunging it directly into an ice bath is generally discouraged as it leads to the formation of small, less pure crystals by trapping impurities.[14]
Detailed Experimental Protocol: General Recrystallization
This protocol outlines a standard single-solvent recrystallization procedure.
-
Solvent Selection: Based on prior screening, select a suitable recrystallization solvent.
-
Dissolution: Place the crude quinoline derivative in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the flask on a hot plate with stirring. Add more solvent in small portions, bringing the solution back to a boil after each addition, until the solid is completely dissolved. Using the absolute minimum volume of boiling solvent is critical for maximizing yield.[10]
-
Decolorization (Optional): If the solution is colored, remove the flask from the heat and add a very small amount of activated charcoal. Re-heat the solution to a boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization in the funnel.[13]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and set it aside to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper for several minutes under vacuum. Then, transfer the crystals to a watch glass and let them dry completely. The purity can be checked by taking a melting point.
Workflow Visualization: Troubleshooting Recrystallization
The following diagram outlines the logical steps to take when troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for quinoline derivative recrystallization.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. praxilabs.com [praxilabs.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. scispace.com [scispace.com]
- 12. LabXchange [labxchange.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Quinoline - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Separation of Quinoline Isomers by Column Chromatography
Welcome to the technical support center for the chromatographic separation of quinoline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these structurally similar compounds. Drawing from established methodologies and field-proven insights, this resource aims to empower you to optimize your separation protocols, troubleshoot effectively, and achieve high-purity fractions with confidence.
I. Troubleshooting Guide: From Tailing Peaks to Isomer Co-elution
This section addresses specific, frequently encountered problems in the column chromatography of quinoline isomers. Each issue is presented with its likely causes and a step-by-step resolution strategy.
Problem 1: My quinoline compound is showing significant peak tailing on a silica gel column.
Cause: Peak tailing of basic compounds like quinolines on silica gel is a classic problem. It arises from strong, non-ideal interactions between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase[1][2]. This secondary interaction leads to a non-uniform elution front and a "tailing" peak shape.
Solution:
-
Introduce a Basic Modifier to the Mobile Phase: The most effective and common solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent[2].
-
Mechanism: These basic additives act as "silanol blockers." They competitively bind to the acidic silanol sites on the silica gel, effectively masking them from interacting with your quinoline analyte[3]. This results in a more homogenous interaction environment and significantly sharper, more symmetrical peaks.
-
Protocol: Start by adding 0.1-1% triethylamine to your pre-determined mobile phase (e.g., a mixture of hexanes and ethyl acetate). The optimal concentration may require some fine-tuning.
-
-
Deactivate the Silica Gel: For particularly sensitive quinoline derivatives that may degrade on acidic silica, deactivating the stationary phase before use is recommended[1].
-
Protocol: Prepare a solvent mixture identical to your initial mobile phase but with the addition of 1-2% triethylamine. Flush the packed column with 2-3 column volumes of this deactivating solvent. Afterward, flush with 2-3 column volumes of the initial mobile phase (without the amine) to remove any excess base before loading your sample[1].
-
Problem 2: I'm struggling to separate two positional quinoline isomers.
Cause: Positional isomers often have very similar polarities and, consequently, similar affinities for the stationary phase, making them challenging to resolve[4][5]. The subtle differences in their dipole moments and steric profiles require a chromatographic system with high selectivity.
Solution:
-
Optimize the Mobile Phase:
-
Solvent Selectivity: If you are using a standard solvent system like hexane/ethyl acetate, consider switching one of the components to introduce different types of interactions. For instance, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity.
-
Gradient Elution: Employing a shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can often provide the resolution needed to separate closely eluting compounds[1][6].
-
-
Change the Stationary Phase:
-
Phenyl-based Columns: For aromatic compounds like quinolines, stationary phases containing phenyl groups (e.g., phenyl-hexyl) can offer alternative selectivity through π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic system of the quinoline isomers[1][4].
-
Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity due to a combination of aromatic, dipole-dipole, and charge-transfer interactions, which can be particularly effective for separating positional isomers[4].
-
Problem 3: My quinoline compound appears to be degrading on the column.
Cause: The acidic nature of standard silica gel can cause the degradation of acid-sensitive quinoline derivatives[1]. This is especially true for compounds with labile functional groups.
Solution:
-
Use Deactivated or Neutral Stationary Phases:
-
Deactivated Silica: As mentioned for peak tailing, pre-treating the silica gel with a basic modifier can neutralize its acidity and prevent degradation[1].
-
Alumina: Neutral alumina can be a good alternative to silica gel for acid-sensitive basic compounds[7].
-
Bonded Phases: Consider using a less acidic stationary phase, such as a diol-bonded silica, which is more polar than silica but less acidic[7].
-
-
Minimize Residence Time on the Column:
-
Flash Chromatography: Utilize flash chromatography with applied pressure to expedite the separation, reducing the time your compound is in contact with the stationary phase[8].
-
Optimize Solvent Strength: Use a slightly more polar mobile phase than what might give the absolute best separation to ensure the compound elutes more quickly, striking a balance between purity and recovery.
-
II. Frequently Asked Questions (FAQs)
-
Q1: How do I choose the initial solvent system for my quinoline isomer separation?
-
A1: Thin-Layer Chromatography (TLC) is an indispensable tool for method development in column chromatography[9][10]. The goal is to find a solvent system that provides good separation of your isomers and moves the target compounds to an Rf (retention factor) value of approximately 0.2-0.35[1]. This Rf range generally translates well to a preparative column, allowing for adequate separation without excessively long elution times.
-
-
Q2: Should I use normal-phase or reversed-phase chromatography for quinoline isomers?
-
A2: The choice depends on the polarity of your quinoline isomers.
-
Normal-Phase (e.g., silica or alumina): This is the most common mode for purifying synthetic organic compounds and is well-suited for quinolines of low to moderate polarity. A non-polar mobile phase (like hexanes) is used with a polar stationary phase[7][9].
-
Reversed-Phase (e.g., C18-bonded silica): This is ideal for more polar or water-soluble quinoline derivatives. Here, a polar mobile phase (like water/acetonitrile or water/methanol) is used with a non-polar stationary phase[7][9].
-
-
-
Q3: What is the difference between isocratic and gradient elution, and which should I use?
-
A3:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This method is simpler but may not be effective for separating mixtures with a wide range of polarities.
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation[11]. This is highly effective for complex mixtures, as it allows for the elution of non-polar impurities first, followed by the compounds of interest with improved peak shape and resolution[1]. For separating closely related quinoline isomers, a shallow gradient is often beneficial.
-
-
-
Q4: How do I separate enantiomers of a chiral quinoline derivative?
-
A4: Separating enantiomers requires a chiral environment.
-
Chiral Stationary Phases (CSPs): This is a direct method using columns packed with a chiral selector. These are specialized and can be costly but are highly effective[4].
-
Indirect Method (Derivatization): The racemic quinoline mixture can be reacted with a pure chiral derivatizing agent to form diastereomers[12][13]. Diastereomers have different physical properties and can be separated on standard achiral stationary phases like silica gel[14]. After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.
-
-
III. Standard Operating Protocol: Flash Column Chromatography of Positional Quinoline Isomers
This protocol provides a general workflow for the separation of two hypothetical positional quinoline isomers using normal-phase flash chromatography.
1. Preparation and Method Development:
- TLC Analysis: Dissolve a small amount of the crude mixture and spot it on a silica gel TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate).
- Solvent Selection: Identify a solvent system that gives baseline separation of the isomers with the lower-eluting isomer having an Rf of ~0.3. For this protocol, let's assume a 20:80 ethyl acetate/hexanes mixture is optimal.
- Mobile Phase Preparation: Prepare a bulk solution of the chosen eluent. To mitigate peak tailing, add 0.5% triethylamine to the solvent mixture.
2. Column Packing:
- Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).
- Secure the column vertically in a fume hood.
- Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
- Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% hexanes or a very low polarity mixture)[15].
- Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use gentle air pressure to push the solvent through, but never let the solvent level drop below the top of the silica bed[15].
- Add a protective layer of sand on top of the packed silica bed.
3. Sample Loading:
- Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent if necessary (e.g., dichloromethane)[10]. Carefully apply the solution to the top of the silica bed using a pipette.
- Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column[16].
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply gentle, steady pressure using compressed air or nitrogen to achieve a flow rate of approximately 2 inches/minute[10].
- Begin collecting fractions immediately. The size of the fractions will depend on the column size and the separation.
- Monitor the elution process by collecting small spots from the fractions on a TLC plate and visualizing them under UV light.
5. Analysis and Recovery:
- Combine the fractions that contain the pure desired isomer.
- Remove the solvent using a rotary evaporator to obtain the purified quinoline isomer.
- Confirm the purity of the final product using analytical techniques such as HPLC, NMR, or LC-MS.
IV. Visual Workflows and Data
Troubleshooting Logic for Quinoline Isomer Separations
Caption: A flowchart for troubleshooting common column chromatography issues.
Table 1: Stationary and Mobile Phase Selection Guide
| Problem Type | Recommended Stationary Phase | Typical Mobile Phase System | Key Principle |
| General Separation | Silica Gel (Normal-Phase) | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Adsorption/desorption based on polarity[7]. |
| Polar Quinolines | C18-bonded Silica (Reversed-Phase) | Water/Acetonitrile, Water/Methanol | Partitioning based on hydrophobicity[9]. |
| Positional Isomers | Phenyl-Hexyl or Pentafluorophenyl (PFP) | Hexanes/Ethyl Acetate or appropriate RP solvents | Enhanced selectivity via π-π and dipole interactions[4]. |
| Acid-Sensitive Quinolines | Neutral Alumina or Diol-bonded Silica | Non-protic solvents (e.g., Hexanes/EtOAc) | Minimizes acidic sites to prevent compound degradation[7]. |
| Chiral Quinolines | Chiral Stationary Phase (CSP) | Varies by column manufacturer (often alcohol/alkane mixtures) | Enantioselective interactions with the chiral selector[4]. |
V. References
-
Troubleshooting guide for the purification of polar quinoline compounds. Benchchem. 1
-
Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. 6
-
(PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. 12
-
A Guide to Selective Columns for Isomer Separation. Welch Materials. 4
-
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. 13
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. 14
-
Technical Support Center: Purification of Quinoline Derivatives. Benchchem. 2
-
Successful flash chromatography. Biotage. 9
-
Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. 5
-
Technical Support Center: Troubleshooting HPLC Separation of Isoquinoline Isomers. Benchchem. 3
-
Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. 10
-
Standard operating procedure Flash column chromatography. College of Engineering Safety, University of Wisconsin-Madison. 8
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 11
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. 16
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 15
-
Successful Flash Chromatography. King Group. 7
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. waters.com [waters.com]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing hydrolysis of 2-Chloro-6,8-difluoroquinoline during workup
Welcome to the technical support center for 2-Chloro-6,8-difluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this versatile but sensitive building block. Here, we address a critical challenge: preventing the hydrolysis of the C2-chloro substituent during reaction workup, a common issue that can significantly impact yield and purity.
Understanding the Challenge: The Lability of the C2-Chloro Group
This compound is an activated chloro-heterocycle. The electron-withdrawing nature of the quinoline ring nitrogen makes the chlorine atom at the C2 position susceptible to nucleophilic aromatic substitution (SNAr).[1] During aqueous workup procedures, water can act as a nucleophile, leading to the undesired formation of 6,8-difluoroquinolin-2(1H)-one. This hydrolysis is often accelerated in acidic conditions due to the protonation of the quinoline nitrogen, which further activates the C2 position towards nucleophilic attack.[2]
This guide provides a comprehensive set of troubleshooting strategies and preventative measures to ensure the integrity of your this compound during purification.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common problems encountered in the laboratory.
Q1: I'm observing a new, more polar spot on my TLC/LC-MS analysis after an aqueous workup. Is this the hydrolyzed product?
A1: It is highly likely that the new, more polar spot is the corresponding 6,8-difluoroquinolin-2(1H)-one. The hydroxyl group of the quinolinone is significantly more polar than the chloro substituent, resulting in a lower Rf value on a TLC plate and a different retention time in reverse-phase LC-MS.
Confirmation Steps:
-
Mass Spectrometry: Analyze the new peak by LC-MS. The hydrolyzed product will have a molecular weight corresponding to the replacement of a chlorine atom with a hydroxyl group.
-
Proton NMR: If the byproduct can be isolated, the 1H NMR spectrum will show the disappearance of the characteristic signals for the chloroquinoline and the appearance of new signals for the quinolinone, including potentially a broad NH peak.
Q2: My reaction is performed under anhydrous conditions, but I still see hydrolysis during workup. What is the primary cause?
A2: The most common cause of hydrolysis during workup is exposure to acidic aqueous solutions. Many standard workup protocols involve an acidic wash (e.g., with dilute HCl) to remove basic impurities or unreacted starting materials.[3] For this compound, this is often detrimental. The acidic environment protonates the quinoline nitrogen, significantly accelerating the rate of hydrolysis.[2]
Mechanism of Acid-Catalyzed Hydrolysis:
Caption: Acid-catalyzed hydrolysis pathway.
Q3: How can I effectively remove acidic or basic reagents without causing hydrolysis?
A3: The key is to avoid strongly acidic conditions and to minimize contact time with any aqueous phase.
Recommended Workup Protocol (Neutral to Mildly Basic):
-
Quenching: If the reaction contains strong acids, quench the reaction mixture by carefully adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃) or another weak base.[4] Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Extract the product into a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or toluene.
-
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution). Brine helps to remove residual water from the organic layer and break up emulsions.[5]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
Troubleshooting Logic for Workup:
Caption: Decision-making workflow for workup.
Q4: Are there any alternatives to a traditional aqueous workup?
A4: Yes, for particularly sensitive substrates or small-scale reactions, non-aqueous or "aprotic" workup techniques can be highly effective.
Alternative Workup Strategies:
| Strategy | Description | Best For |
| Direct Filtration | If the reaction byproducts are solid and the product is soluble, the reaction mixture can be diluted with a suitable solvent and filtered through a plug of silica gel or celite to remove solid impurities. | Reactions where byproducts precipitate. |
| Solid-Phase Scavenging | Scavenger resins (solid-supported reagents) can be added to the reaction mixture to bind and remove excess reagents or byproducts. For example, a basic resin can be used to scavenge excess acid. | Removing specific types of impurities without an aqueous wash. |
| Azeotropic Removal | Traces of water or volatile impurities can sometimes be removed by adding a solvent that forms a low-boiling azeotrope (e.g., toluene to remove water) and evaporating the solvent.[3] | Removing trace amounts of water before further steps. |
Preventative Measures: Best Practices for Handling this compound
-
Temperature Control: Perform all workup steps at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[2]
-
Minimize Contact Time: Reduce the amount of time the organic layer is in contact with any aqueous solution.
-
Use Anhydrous Solvents: Ensure all solvents used in the reaction and workup are thoroughly dried to minimize the presence of water.
-
Inert Atmosphere: While primarily for the reaction itself, maintaining an inert atmosphere (e.g., nitrogen or argon) during the initial stages of workup can prevent unwanted side reactions.
By implementing these troubleshooting tips and preventative measures, you can significantly improve the outcome of your experiments involving this compound, ensuring high purity and yield of your desired product.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro vs. 4-Chloro Quinolines in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, chloroquinolines serve as pivotal building blocks for the synthesis of a vast array of functional molecules, particularly in the realm of medicinal chemistry. The strategic functionalization of the quinoline scaffold is often dictated by the reactivity of its chloro-substituents. This guide provides an in-depth, objective comparison of the reactivity of 2-chloroquinoline and 4-chloroquinoline, with a focus on nucleophilic aromatic substitution (SNAr). By synthesizing theoretical principles with available experimental evidence, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Theoretical Framework: Understanding Reactivity in Chloroquinolines
The reactivity of chloroquinolines in SNAr reactions is fundamentally governed by the electron-deficient nature of the quinoline ring system. The electronegative nitrogen atom exerts a strong electron-withdrawing effect, which is transmitted throughout the heterocyclic ring, rendering the carbon atoms at the 2- and 4-positions (α and γ to the nitrogen, respectively) electrophilic and thus susceptible to nucleophilic attack.
The generally accepted mechanism for SNAr is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored.
Caption: General workflow of a Nucleophilic Aromatic Substitution (SNAr) reaction.
The relative stability of the Meisenheimer complex is a crucial factor in determining the regioselectivity and overall rate of the reaction. For quinolines, nucleophilic attack at the 4-position generally leads to a more stable Meisenheimer intermediate compared to attack at the 2-position. This is because the negative charge in the intermediate formed from C4 attack can be delocalized over both the pyridine and benzene rings, including the electronegative nitrogen atom, without disrupting the aromaticity of the benzene ring in all resonance structures.
Caption: Comparative stability of Meisenheimer intermediates.
Comparative Reactivity: A Tale of Two Isomers
While theoretical considerations suggest a higher intrinsic reactivity for the 4-position, the experimental reality is more nuanced and depends significantly on the nature of the nucleophile and the reaction conditions.
Reactions with Amine Nucleophiles
In reactions with amine nucleophiles, 4-chloroquinoline generally exhibits higher reactivity than 2-chloroquinoline, particularly under acidic or neutral conditions. This is attributed to the greater tendency of 4-chloroquinoline to undergo acid catalysis. Protonation of the quinoline nitrogen enhances the electron-withdrawing effect, further activating the ring towards nucleophilic attack. This catalytic effect is more pronounced for the 4-position. Conversely, 2-chloroquinoline shows a lesser tendency for acid catalysis in amination reactions[1].
| Feature | 2-Chloroquinoline | 4-Chloroquinoline |
| General Reactivity with Amines | Generally less reactive | Generally more reactive |
| Acid Catalysis | Less prone to acid catalysis | More prone to acid catalysis |
Reactions with Alkoxide Nucleophiles
Interestingly, the reactivity trend is reversed when alkoxide nucleophiles, such as sodium methoxide, are employed. Experimental evidence indicates that 2-chloroquinoline is more reactive than 4-chloroquinoline towards methoxide ions[1]. This "α-aza effect" in 2-chloroquinoline is believed to arise from electrostatic stabilization of the transition state by the adjacent nitrogen atom in aprotic solvents[1]. In hydroxylic solvents like methanol, the reactivity of 4-chloroquinoline is enhanced due to hydrogen bonding interactions between the solvent and the quinoline nitrogen, which again increases the electrophilicity of the C4 position[1].
| Feature | 2-Chloroquinoline | 4-Chloroquinoline |
| Reactivity with Methoxide | More reactive | Less reactive |
| Solvent Effects (Aprotic) | "α-aza effect" enhances reactivity | Reactivity predicted by dielectric constant |
| Solvent Effects (Protic) | Less sensitive to H-bonding | Reactivity enhanced by H-bonding |
Experimental Protocols
The following protocols provide representative examples for the synthesis of amino and methoxy quinoline derivatives from their respective chloro-precursors. It is important to note that these are not from a single comparative study and reaction conditions may require optimization depending on the specific substrate and desired product.
Protocol 1: Synthesis of 4-Aminoquinoline Derivatives
This protocol is adapted from the synthesis of various 4-aminoquinoline derivatives and can be generalized for the reaction of 4-chloroquinolines with primary or secondary amines[2].
Materials:
-
4-Chloroquinoline (or a substituted derivative)
-
Amine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)
-
Dichloromethane
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the 4-chloroquinoline (1.0 eq) and the desired amine (2.0 eq).
-
Heat the mixture to 120-130 °C and maintain this temperature with constant stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with 5% aqueous NaHCO₃, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of 2-Aminoquinoline Derivatives
The synthesis of 2-aminoquinolines from 2-chloroquinolines often requires more forcing conditions or the use of a strong amide base. The following is a general representation based on known transformations.
Materials:
-
2-Chloroquinoline
-
Amine of choice
-
Aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium Carbonate - K₂CO₃) (optional, depending on the amine)
Procedure:
-
To a solution of 2-chloroquinoline in DMF, add the amine and K₂CO₃ (if used).
-
Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Protocol 3: Reaction with Sodium Methoxide
This protocol outlines a general procedure for the methoxydechlorination of chloroquinolines.
Materials:
-
2- or 4-Chloroquinoline
-
Sodium Methoxide (NaOCH₃)
-
Methanol (MeOH)
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add the chloroquinoline to the methanolic sodium methoxide solution.
-
Reflux the reaction mixture, monitoring its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the excess sodium methoxide with a dilute acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography or recrystallization.
Caption: A typical experimental workflow for nucleophilic substitution on chloroquinolines.
Conclusion
The comparative reactivity of 2-chloroquinoline and 4-chloroquinoline in nucleophilic aromatic substitution is not straightforward and is highly dependent on the reaction partner and conditions. While the 4-position is generally more susceptible to nucleophilic attack by amines due to more effective stabilization of the Meisenheimer intermediate and a greater propensity for acid catalysis, the 2-position exhibits enhanced reactivity towards hard nucleophiles like methoxide, a phenomenon attributed to the "α-aza effect".
For researchers in drug development and synthetic chemistry, this differential reactivity offers a powerful tool for regioselective functionalization of the quinoline scaffold. A thorough understanding of the underlying electronic and mechanistic principles, coupled with careful selection of nucleophiles and reaction conditions, is paramount to achieving the desired synthetic outcomes. Further side-by-side kinetic studies under identical conditions would be invaluable for a more definitive quantitative comparison of these two important building blocks.
References
A Comparative Guide to the Biological Activity of 2-Chloro-6,8-difluoroquinoline Analogs
This guide provides an in-depth comparison of the biological activities of 2-Chloro-6,8-difluoroquinoline analogs, designed for researchers, medicinal chemists, and drug development professionals. We will delve into their therapeutic potential, focusing on anticancer and antimicrobial activities, supported by experimental data from closely related compounds and detailed protocols for their evaluation.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[3][4] The introduction of specific substituents onto the quinoline core allows for the fine-tuning of its pharmacological properties.
The focus of this guide, the this compound core, is of particular interest for several reasons:
-
Fluorine Substitution : The presence of fluorine atoms, especially in a difluoro pattern at positions 6 and 8, can significantly enhance metabolic stability, binding affinity to target proteins, and cell permeability.[5][6] This is a common strategy in modern drug design to improve pharmacokinetic and pharmacodynamic profiles.
-
2-Chloro Group : The chlorine atom at the 2-position acts as a versatile synthetic handle. It is susceptible to displacement by various nucleophiles, enabling the facile generation of a diverse library of analogs through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.[5][7] This allows for extensive exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
This guide will synthesize findings from related difluoroquinolone and 2-chloroquinoline structures to build a predictive framework for the biological potential of this compound analogs.
Comparative Biological Activities
While comprehensive screening data for a wide range of this compound analogs is emerging, we can infer their potential by examining structurally similar compounds. The primary activities of interest are anticancer and antimicrobial.
Anticancer Activity
Quinolines and fluoroquinolones have demonstrated significant potential as anticancer agents, often by inhibiting protein kinases that are crucial for tumor growth and survival.[4][8] The quinoxaline scaffold, which is structurally related to quinoline, is a known mimic of the adenine region of ATP, enabling it to bind effectively to the hinge region of many kinases.[5]
Structure-Activity Relationship Insights: Valuable SAR insights can be drawn from studies on 7-fluoro-4-anilinoquinoline derivatives.[6] These studies highlight that substituents on an aniline ring attached at the 4-position of the quinoline core dramatically influence antiproliferative activity.
The data suggests that bulky, hydrophobic groups at the meta-position of the aniline ring enhance cytotoxic effects against cancer cell lines.[6] This provides a rational starting point for designing this compound analogs, where various substituted anilines or other aromatic groups could be introduced at the 2-position.
Table 1: Comparative Antiproliferative Activity of Related Fluoroquinoline Analogs (Data adapted from 7-fluoro-4-anilinoquinoline derivatives for illustrative SAR purposes)[6]
| Compound ID (Illustrative) | R (Substituent on Anilino Ring) | IC50 (μM) - HeLa Cells[6] | IC50 (μM) - BGC-823 Cells[6] |
| 1a | 3-ethynyl | 10.31 | 8.15 |
| 1b | 3-chloro | 12.57 | 9.33 |
| 1f | 3-isopropyl | 8.92 | 6.48 |
| 1g | 3-tert-butyl | 9.56 | 7.21 |
| Gefitinib (Control) | - | 9.87 | 7.85 |
Potential Mechanism of Action: Kinase Inhibition Many quinoline-based anticancer agents function by inhibiting tyrosine kinases like EGFR or serine/threonine kinases like B-RAF.[9][10] The this compound scaffold is a promising starting point for developing novel kinase inhibitors. The difluoro substitution can enhance binding to the ATP pocket, while modifications at the 2-position can be tailored to achieve selectivity for specific kinases.
Below is a conceptual workflow for the synthesis and evaluation of these analogs as kinase inhibitors.
Caption: Workflow for Synthesis and Screening of Analogs.
The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by quinoline-based inhibitors. By competing with ATP, these inhibitors block the phosphorylation cascade that leads to cell proliferation and survival.
Caption: Simplified Kinase Signaling Pathway Inhibition.
Antimicrobial Activity
Fluoroquinolones are a well-established class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[11][12] Structure-activity studies on 1-aryl-6,8-difluoroquinolones have shown that the difluoro pattern at positions 6 and 8 is highly favorable for antibacterial potency.[13]
Structure-Activity Relationship Insights: In a series of 1-aryl-6,8-difluoroquinolones, potent antibacterial activity was achieved when the substituent at the 7-position was a 3-amino-1-pyrrolidinyl group and the substituent at the 1-position was a 2,4-difluorophenyl group.[13] While our core is a 2-chloroquinoline, this highlights the importance of substituents at other positions for tuning antimicrobial activity. For our this compound scaffold, derivatization at the 2-position with various amine-containing heterocycles could yield potent antibacterial agents.
Furthermore, quinoline derivatives have demonstrated significant antifungal activity.[2][14] For example, certain quinoline-based hydroxyimidazolium hybrids show remarkable activity against Cryptococcus neoformans and other opportunistic fungi.[11][14]
Table 2: Comparative Antibacterial Activity of Related 6,8-difluoroquinolone Analogs (Data adapted from 1-aryl-6,8-difluoroquinolone derivatives for illustrative purposes)[13]
| Compound ID (Illustrative) | 7-Substituent | 1-Substituent | MIC (µg/mL) vs. S. aureus[13] | MIC (µg/mL) vs. E. coli[13] |
| 20 | 3-Amino-1-pyrrolidinyl | 2,4-Difluorophenyl | <0.05 | 0.1 |
| 22 | 1-Piperazinyl | 4-Fluorophenyl | 0.1 | 0.2 |
| Ciprofloxacin (Control) | 1-Piperazinyl | Cyclopropyl | 0.1 | 0.025 |
This data underscores that while the 6,8-difluoro core is crucial, the substituents at other positions are key to defining the spectrum and potency of antibacterial action.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed, self-validating protocols are essential.
Protocol: Evaluation of Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality: Viable cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound analog in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Controls: Include wells with untreated cells (negative control), cells treated with vehicle (DMSO control), and cells treated with a known anticancer drug like Doxorubicin (positive control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental Workflow for the MTT Assay.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: This assay directly measures the bacteriostatic or fungistatic effect of a compound by observing the turbidity of the culture medium.
Step-by-Step Methodology:
-
Bacterial/Fungal Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in the broth in a 96-well plate. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a growth control well (broth + inoculum, no compound), a sterility control well (broth only), and a positive control well (inoculum + a known antibiotic like Ciprofloxacin).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the clear wells (at and above the MIC) and plate it on an agar plate. The MBC is the lowest concentration that results in no colony growth after incubation.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. By leveraging the favorable properties conferred by the difluoro substitutions and the synthetic versatility of the 2-chloro group, diverse libraries of analogs can be created and screened.
-
For Anticancer Drug Development: The key will be to explore substitutions at the 2-position that can confer high affinity and selectivity for specific oncogenic kinases. Future work should focus on screening against a panel of kinases and advancing lead compounds into xenograft models.
-
For Antimicrobial Drug Development: The challenge of antimicrobial resistance necessitates new chemical entities.[1] Analogs of this scaffold should be tested against multidrug-resistant bacterial and fungal strains. Exploring hybrid molecules that combine the quinoline core with other antimicrobial pharmacophores could be a fruitful strategy.[11][14]
The experimental frameworks provided in this guide offer a robust foundation for researchers to systematically evaluate these compounds and unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US9249111B2 - Substituted quinoxalines as B-RAF kinase inhibitors - Google Patents [patents.google.com]
- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 2-Chloro-6,8-difluoroquinoline Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount to advancing discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as 2-Chloro-6,8-difluoroquinoline, serve as versatile building blocks for the synthesis of novel therapeutic agents.[1][2] This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of reaction products derived from this important synthetic intermediate, grounded in experimental data and established scientific principles.
The Synthetic Challenge: Functionalization of this compound
This compound is a valuable starting material due to the reactivity of the C2-chloro substituent, which is activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[3][4][5][6][7] The electron-withdrawing fluorine atoms at positions 6 and 8 further enhance the electrophilicity of the quinoline ring system. A common and synthetically valuable transformation is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a carbon-carbon bond, a cornerstone of modern drug discovery.[8][9][10][11][12]
In this guide, we will focus on the mass spectrometric analysis of the products from a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.
Experimental Workflow: From Reaction to Analysis
A successful analysis relies on a well-defined experimental workflow. The following diagram illustrates the key stages, from the synthesis of the target compound to its characterization by mass spectrometry.
Caption: Experimental workflow for the synthesis and mass spectrometry analysis of 2-phenyl-6,8-difluoroquinoline.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 equiv.) and phenylboronic acid (1.2 equiv.) in a 3:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 equiv.) and K₂CO₃ (2.0 equiv.).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the reaction at 100 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenyl-6,8-difluoroquinoline.
Mass Spectrometry Analysis: A Comparative Approach
The choice of mass spectrometry technique is critical for obtaining high-quality, informative data. Here, we compare two commonly employed methods: Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS).
Data Presentation: Expected and Observed Ions
The following table summarizes the expected and hypothetical observed mass-to-charge ratios (m/z) for the starting material and the expected product.
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (ESI) | Expected M⁺˙ (EI) |
| This compound | C₉H₄ClF₂N | 199.0000 | 200.0078 | 199.0000 |
| 2-Phenyl-6,8-difluoroquinoline | C₁₅H₉F₂N | 241.0699 | 242.0777 | 241.0699 |
Electrospray Ionization (ESI) Analysis
ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺), minimizing in-source fragmentation.[13][14][15] This is particularly advantageous for confirming the molecular weight of the product. When coupled with a high-resolution mass analyzer like a QTOF, it provides highly accurate mass measurements, enabling the determination of elemental composition.
Fragmentation Analysis (ESI-MS/MS):
Tandem mass spectrometry (MS/MS) is essential for structural elucidation.[16][17] By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and gain insights into the molecule's structure.
Predicted Fragmentation of 2-Phenyl-6,8-difluoroquinoline ([M+H]⁺ at m/z 242.0777):
The fragmentation of quinoline derivatives is influenced by the stability of the heterocyclic ring system.[18][19]
Caption: Predicted ESI-MS/MS fragmentation pathway of protonated 2-phenyl-6,8-difluoroquinoline.
Gas Chromatography-Electron Ionization (GC-EI) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[20][21][22][23][24] Electron ionization (EI) is a high-energy ionization method that results in extensive fragmentation, creating a characteristic "fingerprint" mass spectrum for a given compound.[25][26][27]
Predicted Fragmentation of this compound (M⁺˙ at m/z 199.0000):
The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).[28]
-
Loss of Cl radical: A primary fragmentation pathway for halogenated compounds is the loss of the halogen radical.[27] This would result in a fragment at m/z 164.
-
Loss of HCN: A characteristic fragmentation of the quinoline ring is the loss of hydrogen cyanide.[19]
Comparison of Analytical Techniques
| Feature | LC-ESI-QTOF MS | GC-EI-MS |
| Ionization | Soft (ESI) | Hard (EI) |
| Molecular Ion | Abundant [M+H]⁺ | May be weak or absent |
| Fragmentation | Controlled (MS/MS) | Extensive and reproducible |
| Sample Volatility | Not required | Required |
| Sample Polarity | Suitable for polar compounds | Better for non-polar compounds |
| Mass Accuracy | High (<5 ppm) | Low (nominal mass) |
| Library Matching | Limited | Extensive libraries (e.g., NIST) |
| Best For | Accurate mass determination, analysis of non-volatile or thermally labile compounds, and detailed structural elucidation via MS/MS. | Compound identification through library searching, analysis of volatile mixtures. |
Conclusion and Recommendations
For the analysis of this compound and its reaction products, a dual-pronged approach utilizing both LC-ESI-QTOF MS and GC-EI-MS provides the most comprehensive characterization.
-
LC-ESI-QTOF MS is indispensable for the unambiguous confirmation of the product's molecular formula through high-resolution accurate mass measurement and for detailed structural analysis via MS/MS fragmentation studies.
-
GC-EI-MS serves as an excellent complementary technique, particularly for monitoring the disappearance of the more volatile starting material and for identifying any volatile byproducts. The reproducible fragmentation patterns can be used for library matching to confirm known impurities.
By leveraging the strengths of both techniques, researchers can confidently identify and characterize their reaction products, ensuring the integrity of their synthetic efforts and accelerating the drug discovery process.
References
- 1. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chempap.org [chempap.org]
- 20. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. emerypharma.com [emerypharma.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chemguide.co.uk [chemguide.co.uk]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysts in Chloroquinoline Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The targeted functionalization of chloroquinolines via palladium-catalyzed cross-coupling reactions is a critical strategy in the synthesis of novel therapeutic agents. The choice of the palladium catalyst system is paramount, directly influencing reaction efficiency, substrate scope, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the coupling of chloroquinolines, supported by experimental data and protocols to empower your research and development endeavors.
The Crucial Role of the Palladium Catalyst
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The efficacy of these transformations is dictated by the interplay between the palladium precursor, the ligand, the base, and the solvent. The ligand, in particular, plays a pivotal role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation/amine coordination, and reductive elimination), and influencing the catalyst's activity and selectivity.[3][4]
Comparative Efficacy of Palladium Catalysts for Chloroquinoline Coupling
The reactivity of chloroquinolines in palladium-catalyzed cross-coupling is highly dependent on the position of the chlorine atom. Chloro-substituents on the electron-deficient pyridine ring (positions 2 and 4) are generally more reactive than those on the benzene ring (positions 5, 6, 7, and 8).[5] The selection of an appropriate catalyst system is therefore crucial for achieving high yields and, in the case of dichloroquinolines, for controlling regioselectivity.[6][7]
Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-arylquinolines, a motif present in many biologically active compounds.[8][9] The choice of ligand is critical for achieving high yields, especially with less reactive chloroquinolines.
| Catalyst System (Precursor/Ligand) | Chloroquinoline Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(dba)₂ / BINAP | 2,8-dichloroquinoline | Adamantyl-amine | tBuONa | Dioxane | Reflux | 6-15 | High | Good for mono-amination at the 2-position.[6][7] |
| Pd(dba)₂ / DavePhos | 2,8-dichloroquinoline | Sterically hindered adamantyl-amine | tBuONa | Dioxane | Reflux | 6-15 | High | More effective than BINAP for sterically demanding amines.[6][7] |
| Pd₂(dba)₃ / BINAP | 6-bromo-2-chloroquinoline | Cyclic Amines | NaOtBu | Toluene | 100 | - | High | Selective amination at the more reactive C-Br bond.[10][11] |
| Pd(OAc)₂ / XPhos | 3-chloroquinoline | Aniline | K₃PO₄ | Toluene | 100 | - | High | Bulky monophosphine ligands are generally effective for challenging substrates.[12] |
Expert Insights: The use of bulky, electron-rich phosphine ligands, such as DavePhos and XPhos, is often advantageous for the coupling of less reactive aryl chlorides. These ligands promote the rate-limiting oxidative addition step and stabilize the catalytically active Pd(0) species.[8] For di-substituted quinolines, the choice of ligand can influence regioselectivity. For instance, in the amination of 2,8-dichloroquinoline, both BINAP and DavePhos favor substitution at the more activated 2-position.[6][7]
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura reaction is a versatile tool for the arylation of chloroquinolines. The catalyst's performance is influenced by the nature of both the chloroquinoline and the boronic acid partner.
| Catalyst System (Precursor/Ligand) | Chloroquinoline Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | 4-chloro-6,7-dimethoxy-quinoline | 3-acetylphenyl-boronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 100 | - | 84 | A classic, reliable catalyst for many applications. |
| Pd(dppf)Cl₂ | 3,6-dichloro-8-(dichloromethyl)quinoline | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 80-100 | 12-24 | Moderate to High | The electron-withdrawing groups enhance reactivity. |
| XPhos Pd G2 | 4-chloroanisole (analogous substrate) | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Pre-formed catalysts with bulky ligands show high activity.[13] |
| SPhos Pd G2 | 4-chlorotoluene (analogous substrate) | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Demonstrates the effectiveness of modern catalyst systems for aryl chlorides.[14] |
Expert Insights: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems incorporating bulky, electron-rich ligands like XPhos and SPhos often provide superior yields in shorter reaction times, especially with challenging substrates like chloroquinolines.[13][14] The use of pre-formed palladium G2 and G3 precatalysts can also offer improved stability and reproducibility.[2]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a reliable method for the alkynylation of chloroquinolines, providing valuable intermediates for further synthetic transformations. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
| Catalyst System (Pd Catalyst) | Chloroquinoline Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ / CuI | 2-chloro-3-(chloromethyl)quinoline | Phenylacetylene | TEA | CH₃CN | RT | - | 70 | Effective for domino Sonogashira coupling and dimerization.[15] |
| Pd(PPh₃)₄ / CuI | 3-chloroquinoline | Phenylacetylene | Et₃N | DMF | 100 | 12 | 85 | A standard catalyst system for Sonogashira couplings.[12] |
| Pd₂(dba)₃ / XPhos / CuI | 3-chloroquinoline | Phenylacetylene | Cs₂CO₃ | Acetonitrile | 80 | 12 | 92 | A more modern system demonstrating high efficiency.[12] |
Expert Insights: The choice of palladium precursor can impact the reaction rate, with PdCl₂(PPh₃)₂ often showing high activity.[16] While the classic Sonogashira protocol includes a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[17] The ligand on the palladium catalyst can also control regioselectivity in the coupling of polyhalogenated substrates.[18]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Chloroquinoline
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, 1.2-2.4 equivalents relative to palladium), and the base (e.g., NaOtBu, 1.2-2.0 equivalents) to an oven-dried reaction tube or flask equipped with a magnetic stir bar.[9]
-
Addition of Reactants: Add the chloroquinoline (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Processes
Workflow for Comparing Palladium Catalyst Efficacy
Caption: A logical workflow for the comparative evaluation of different palladium catalysts.
The Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The selection of an optimal palladium catalyst system is a critical parameter for the successful synthesis of functionalized quinolines. While traditional catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ remain valuable tools, modern systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often provide superior performance in terms of reaction rates and yields, particularly with challenging chloroquinoline substrates. This guide provides a framework for the rational selection of palladium catalysts and detailed protocols to facilitate your experimental work. For any given chloroquinoline coupling, empirical validation through systematic screening of catalysts, ligands, bases, and solvents is highly recommended to identify the most efficient and robust conditions for your specific application.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. scite.ai [scite.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. irantypist.com [irantypist.com]
- 16. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 17. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 18. snu.elsevierpure.com [snu.elsevierpure.com]
The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Quinolines
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2][3][4][5][6][7] Its versatility is further amplified by the strategic incorporation of fluorine atoms, a modification that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2][8][9] This guide provides an in-depth comparison of fluorinated quinoline derivatives, exploring the nuanced relationship between their chemical structure and biological activity. We will delve into the experimental data that underpins our understanding of how fluorine substitution impacts anticancer, antimicrobial, and antimalarial efficacy, offering insights for researchers and drug development professionals.
The Fluorine Factor: More Than Just an Atom
The introduction of fluorine into a quinoline molecule is a deliberate design choice aimed at enhancing its therapeutic potential. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can lead to improved metabolic stability, increased binding affinity to target proteins, and altered lipophilicity and bioavailability.[8][9][10][11] Understanding the structure-activity relationship (SAR) of these modifications is paramount for the rational design of more potent and selective drugs.[12][13][14]
Anticancer Activity: A Tale of Position and Potency
Fluorinated quinolines have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the position of fluorine substitution.[1][7][15]
Comparative Analysis of Fluorinated Quinolines in Triple-Negative Breast Cancer (TNBC)
Recent studies have highlighted the potent anticancer activity of novel fluorinated quinoline analogues against TNBC cell lines.[10] A systematic investigation into the placement of fluorine on the quinoline scaffold revealed significant variations in cytotoxicity.
| Compound | Substitution Pattern | IC50 (μM) against MDA-MB-468 (TNBC) | IC50 (μM) against MCF-10A (Non-tumorigenic) |
| 6a | 3'-Fluoro | ~3.5 | > 20 |
| 6b | 4'-Fluoro | ~3.5 | > 20 |
| 6c | 2',4'-Difluoro | > 10 | > 20 |
| 6d | 3',4'-Difluoro | ~2.5 | > 20 |
| 6e | 4'-Trifluoromethyl | ~20.0 | > 60 |
| 6f | 3',5'-Difluoro | ~5.0 | > 20 |
| Data synthesized from ACS Omega.[10] |
Key Insights from the Data:
-
Single Fluorine Substitution: The placement of a single fluorine atom at the meta (6a) or para (6b) position of the phenyl ring attached to the quinoline core results in potent and selective anticancer activity against TNBC cells, while showing minimal toxicity to non-cancerous cells.[10]
-
Difluoro Substitution: The introduction of a second fluorine atom reveals a distinct positional preference. While ortho,para-disubstitution (6c) diminishes activity, meta,para-disubstitution (6d) enhances potency, suggesting that the electronic and steric effects of fluorine at these positions are critical for target engagement.[10]
-
Trifluoromethyl Group: Replacing a single fluorine with a trifluoromethyl group (6e) leads to a significant decrease in potency, indicating that the bulkier and more electron-withdrawing nature of the -CF3 group is detrimental to activity in this particular scaffold.[10]
-
Mechanism of Action: The most potent compounds (6a, 6b, and 6f) were found to induce cytotoxicity in TNBC cells through the generation of reactive oxygen species (ROS).[10]
General SAR Observations for Anticancer Activity:
-
Position 7 Substituents: Large and bulky alkoxy substituents at the 7-position of the quinoline ring can be beneficial for antiproliferative activity.[5][16]
-
Position 4 Substituents: Amino side chain substituents at the 4-position often enhance the antiproliferative activity of quinoline derivatives.[5][16]
-
Fluorine on the Benzyloxy Group: A 4-fluorobenzyloxy group at the 7-position has been shown to be a key feature in highly potent antiproliferative agents against various human tumor cell lines.[16]
Antimicrobial Activity: The Fluoroquinolone Legacy
The most well-known application of fluorinated quinolines is in the realm of antibacterial agents, with the fluoroquinolone class revolutionizing the treatment of bacterial infections.[11] The presence of a fluorine atom at the C-6 position is a hallmark of this class and is crucial for their broad-spectrum activity.[12][]
Mechanism of Action: Targeting Bacterial DNA Synthesis
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][18][19][20][21] These enzymes are critical for DNA replication, recombination, and repair. By stabilizing the enzyme-DNA complex, fluoroquinolones block the progression of the replication fork, leading to DNA strand breaks and ultimately cell death.[18][20]
-
Gram-Negative Bacteria: In many Gram-negative bacteria, DNA gyrase is the primary target.[][18][21]
-
Gram-Positive Bacteria: In many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[][18][21]
Key SAR of Fluoroquinolones:
-
C-6 Fluorine: The fluorine atom at the C-6 position is critical for enhanced DNA gyrase inhibition and improved cell membrane permeability, leading to increased antibacterial potency.[12][]
-
C-7 Substituent: The substituent at the C-7 position, often a piperazine ring, influences the spectrum of activity and potency against different bacterial species.[12]
-
N-1 Substituent: The group attached to the N-1 position is vital for antibacterial activity.[12]
Antimalarial Activity: Targeting the Parasite
Quinoline-based drugs like chloroquine have been mainstays in antimalarial therapy for decades.[22] The introduction of fluorine has been explored as a strategy to overcome drug resistance and enhance efficacy.[4][9]
SAR Insights for Antimalarial Quinolines:
-
C-6 Fluorine: The presence of a fluorine atom at the C-6 position of the quinoline moiety has been associated with an increase in antimalarial activity.[22][23]
-
Trifluoromethyl Groups: The incorporation of electron-withdrawing trifluoromethyl groups can lead to comparable or enhanced potency against chloroquine-resistant strains of P. falciparum.[22]
-
Side Chain Modifications: The nature of the side chain at the 4-position of the quinoline ring significantly impacts activity. Flexible side chains with terminal amino functionalities are often favorable.[4]
Antifungal Activity: An Emerging Frontier
Fluorinated quinolines have also demonstrated promising antifungal activity.[8][24] SAR studies in this area are ongoing, but some initial trends have been observed.
SAR Observations for Antifungal Activity:
-
Positional Influence of Fluorine: The position of the fluorine atom on the quinoline ring influences the antifungal spectrum.[8]
-
Substituents on the Benzene Ring: For certain fluorinated quinoline esters, electron-donating groups at the 4-position of a tethered benzene ring were found to enhance activity, while electron-withdrawing groups generally decreased it, with the exception of a 4-fluoro substituent.[8]
Experimental Protocols
General Synthesis of Fluorinated Quinolines
Several synthetic routes are employed to produce fluorinated quinolines. A common and versatile method is the palladium-catalyzed Suzuki coupling reaction.[10][25]
Example: Synthesis of 6-Aryl-Fluorinated Quinolines [10]
-
Starting Materials: A 6-bromoquinoline derivative and a corresponding fluorinated boronic acid.
-
Reaction Conditions: The reactants are combined in a solvent mixture (e.g., DMF:H2O) in the presence of a base (e.g., Na2CO3) and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium).
-
Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen) for several hours.
-
Purification: The crude product is then purified using techniques such as flash column chromatography.
Biological Activity Assays
Anticancer Activity Evaluation (MTT Assay): [26]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the fluorinated quinoline compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Antibacterial Activity Evaluation (Minimum Inhibitory Concentration - MIC): [27][28]
-
Bacterial Inoculum Preparation: A standardized suspension of the target bacteria is prepared.
-
Serial Dilution: The fluorinated quinoline compounds are serially diluted in a liquid growth medium in 96-well plates.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The strategic fluorination of the quinoline scaffold is a powerful tool in medicinal chemistry for the development of novel therapeutics. The structure-activity relationship studies clearly demonstrate that the position, number, and type of fluorine substitution have a profound impact on the biological activity of these compounds. For researchers in drug discovery, a deep understanding of these SAR principles is essential for the rational design of next-generation quinoline-based drugs with enhanced potency, selectivity, and pharmacokinetic properties. The comparative data and experimental insights provided in this guide serve as a foundation for further exploration and innovation in this exciting field.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. automate.video [automate.video]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of 2-Chloroquinoline Derivatives: Insights for the Study of 2-Chloro-6,8-difluoroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Quinolines in Medicinal Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and metabolic stability. Among these, halogenated quinolines, particularly those containing chlorine and fluorine, are of significant interest. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, while the chlorine atom can serve as a reactive handle for further synthetic modifications.[3]
This guide presents a comparative overview of the X-ray crystallography of several 2-chloroquinoline derivatives, offering a framework for researchers working on the synthesis and structural characterization of novel quinoline-based therapeutic agents.
Comparative Crystallographic Analysis of 2-Chloroquinoline Analogues
To understand the potential solid-state behavior of 2-Chloro-6,8-difluoroquinoline derivatives, we will examine the crystal structures of three related compounds. The choice of these analogues allows for a comparison of the effects of different substitution patterns on the quinoline core.
Table 1: Comparative Crystallographic Data of Selected 2-Chloroquinoline Derivatives
| Compound Name | Ethyl 2-chloro-6-methylquinoline-3-carboxylate | 7-Chloro-4-[(7-chloroquinolin-4-yl)sulfanyl]quinoline dihydrate |
| Chemical Formula | C₁₃H₁₂ClNO₂ | C₁₈H₁₀Cl₂N₂S·2H₂O |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 6.0391 (5) | 7.8228 (2) |
| b (Å) | 7.2986 (6) | 11.5596 (3) |
| c (Å) | 13.4323 (12) | 19.2421 (13) |
| α (°) | 98.238 (6) | 90 |
| β (°) | 90.123 (5) | 97.384 (7) |
| γ (°) | 96.429 (6) | 90 |
| Volume (ų) | 582.16 (9) | 1725.60 (13) |
| Z | 2 | 4 |
| Key Intermolecular Interactions | π–π stacking | Hydrogen bonding (via water molecules), C-H···N interactions |
| Reference | --INVALID-LINK-- | --INVALID-LINK-- |
Analysis of Structural Features
The data presented in Table 1 highlights the significant influence of substituents on the crystal packing of 2-chloroquinoline derivatives.
-
Ethyl 2-chloro-6-methylquinoline-3-carboxylate: In this structure, the presence of the relatively planar quinoline ring system and the ethyl carboxylate group facilitates aromatic π–π stacking interactions, which are a dominant feature in its crystal packing, leading to the formation of sheets.[4] The dihedral angle between the quinoline ring and the ester group is 54.97 (6)°, indicating a twisted conformation.[4]
-
7-Chloro-4-[(7-chloroquinolin-4-yl)sulfanyl]quinoline dihydrate: This molecule, being a thioether with two quinolinyl residues, adopts a nearly orthogonal conformation, with a dihedral angle of 72.36 (4)° between the two quinoline ring systems.[5] The crystal structure is stabilized by an extensive network of hydrogen bonds involving the water molecules of hydration, which connect to the nitrogen atoms of the quinoline rings.[5]
These examples demonstrate that the nature and position of substituents dictate the types of intermolecular forces that govern the crystal lattice formation. For this compound derivatives, one could anticipate a complex interplay of dipole-dipole interactions arising from the C-F and C-Cl bonds, as well as potential C-H···F and C-H···N hydrogen bonds, in addition to π–π stacking.
Experimental Protocol for X-ray Crystallography of Novel Quinolone Derivatives
The following section provides a detailed, step-by-step methodology for the crystallographic analysis of a novel 2-chloroquinoline derivative, from synthesis to structure elucidation.
Part 1: Synthesis and Crystallization
The synthesis of 2-chloroquinoline derivatives often begins with the Vilsmeier-Haack reaction, which is a versatile method for the formylation of activated aromatic compounds.[6]
Step 1: Synthesis of the 2-Chloroquinoline Precursor
-
Vilsmeier Reagent Formation: In a fume hood, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (typically 0-5 °C) with constant stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent.
-
Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add the appropriately substituted acetanilide.
-
Cyclization and Hydrolysis: Heat the reaction mixture to induce cyclization, forming the 2-chloro-3-formylquinoline derivative. Subsequent workup with hydrolysis will yield the desired product.
-
Purification: Purify the crude product using column chromatography or recrystallization to obtain a sample of high purity, which is crucial for successful crystallization.
Step 2: Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several methods should be attempted in parallel.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "reservoir" of a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound solution will gradually decrease the solubility, promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Part 2: X-ray Data Collection and Structure Refinement
Step 1: Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mounting: Mount the selected crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryo-loop.
-
Data Collection: Mount the goniometer head on the X-ray diffractometer. The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
Step 2: Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizing the Workflow and Structural Relationships
Diagrams created using Graphviz can help to visualize the experimental workflow and the logical relationships between different structural features.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of novel quinoline derivatives.
Caption: Logical relationships between substituents on the 2-chloroquinoline core and the resulting intermolecular interactions that influence crystal packing.
Conclusion
While the specific crystal structure of this compound remains to be elucidated and published, the comparative analysis of related 2-chloroquinoline derivatives provides a robust framework for predicting its structural properties. The experimental protocols and analytical considerations outlined in this guide are intended to equip researchers with the necessary tools to pursue the crystallographic characterization of this and other novel quinoline derivatives. A detailed understanding of their three-dimensional structures is paramount for the rational design of new and more effective therapeutic agents.
References
- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloro-4-[(7-chloroquinolin-4-yl)sulfanyl]quinoline dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Efficacy and Safety Profiling of Novel Quinoline-Based Compounds
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities have made it a cornerstone in the development of therapeutics for a wide array of diseases. From the historic antimalarial quinine to modern fluoroquinolone antibiotics and kinase inhibitor cancer therapies, the versatility of the quinoline core is well-established. However, unlocking the full potential of novel quinoline-based compounds requires a robust and logically structured in vitro testing cascade.
This guide provides a framework for the systematic evaluation of new quinoline derivatives, moving from broad primary screening to detailed mechanistic and safety profiling. The protocols outlined here are designed to be self-validating and are grounded in established methodologies, providing researchers with a reliable roadmap for identifying and characterizing promising lead candidates.
Part 1: Primary Efficacy Screening: Identifying Bioactive Hits
The initial phase of in vitro testing is designed to cast a wide net and identify compounds with desirable biological activity from a library of novel quinoline analogues. The choice of primary assay is dictated by the intended therapeutic application. Here, we present comparative protocols for three major areas: oncology, microbiology, and parasitology.
Anticancer Activity: Cell Viability and Cytotoxicity Assays
A fundamental first step in oncology drug discovery is to determine a compound's ability to inhibit cancer cell growth or induce cell death. The MTT assay remains a workhorse for this purpose due to its simplicity and high-throughput adaptability.
Principle of the MTT Assay: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Table 1: Example Comparative Cytotoxicity Data for Novel Quinoline Compounds
| Compound ID | Quinoline Core | Substitution Pattern | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| QN-001 | 4-Aminoquinoline | 7-Chloro | 5.2 | 8.1 |
| QN-002 | 8-Hydroxyquinoline | 5-Nitro | 12.5 | 18.3 |
| QN-003 | 2-Phenylquinoline | 4'-Methoxy | > 50 | > 50 |
| Doxorubicin | (Positive Control) | - | 0.8 | 1.2 |
Antimicrobial Activity: Broth Microdilution for MIC Determination
For quinoline derivatives designed as potential antibiotics, the primary goal is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for this purpose.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Preparation: Perform a two-fold serial dilution of the quinoline compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Dilute the adjusted bacterial suspension in CAMHB and add it to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (no turbidity).
Antimalarial Activity: SYBR Green I-Based Fluorescence Assay
The SYBR Green I assay is a popular method for high-throughput screening of antimalarial compounds. It relies on the dye's ability to intercalate with DNA, which is abundant in the growing intraerythrocytic stages of Plasmodium falciparum.
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes.
-
Assay Setup: In a 96-well plate, add serially diluted quinoline compounds. Then, add the parasitized erythrocyte culture (at the ring stage, with 1% parasitemia and 2% hematocrit).
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Data Analysis: Similar to the MTT assay, the IC₅₀ value is determined by plotting the percentage of growth inhibition against the log of the compound concentration.
Part 2: Elucidating the Mechanism of Action (MoA)
Once active compounds ("hits") are identified, the next crucial step is to understand how they work. MoA studies provide insights into the molecular targets and pathways affected by the quinoline derivatives.
For Anticancer Quinolines: Topoisomerase II Inhibition Assay
Many successful quinoline-based anticancer drugs, such as camptothecin derivatives, target DNA topoisomerases. A cell-free DNA relaxation assay can determine if a novel compound inhibits topoisomerase II.
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. In the presence of an inhibitor, the DNA remains in its supercoiled form. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.
Caption: Workflow for the Topoisomerase II DNA relaxation assay.
Part 3: In Vitro Safety and Selectivity Profiling
A therapeutically viable drug must be selective for its target and have a good safety profile. Early in vitro safety assessment is critical to de-risk projects and avoid costly late-stage failures.
Assessing Selectivity: Cytotoxicity in Normal vs. Cancer Cells
A promising anticancer compound should exhibit significantly higher potency against cancer cells than against normal, healthy cells. This is assessed by simultaneously running the MTT assay (or a similar viability assay) on a cancer cell line and a non-cancerous cell line (e.g., human fibroblasts or peripheral blood mononuclear cells).
Selectivity Index (SI): The SI is a quantitative measure of a compound's selectivity, calculated as: SI = IC₅₀ in normal cells / IC₅₀ in cancer cells A higher SI value (typically >10) is desirable.
Cardiotoxicity Screening: hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (long QT syndrome). Many quinoline-containing drugs have been flagged for this liability. Therefore, early assessment of hERG inhibition is mandatory. While automated patch-clamp is the gold standard, fluorescence-based assays using specific potassium ion-sensitive dyes can be used for initial screening.
Principle of a Flux-Based hERG Assay: This assay uses a cell line stably expressing the hERG channel and a thallium-sensitive fluorescent dye. In the resting state, the channel is closed. Upon depolarization, the channel opens, allowing an influx of thallium (a surrogate for K⁺), which leads to an increase in fluorescence. A hERG inhibitor will block this influx, resulting in a reduced fluorescence signal.
Table 2: Example Integrated Data for a Lead Quinoline Candidate
| Assay | Cell Line / Target | Endpoint | Result | Interpretation |
| Efficacy | ||||
| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | 5.2 µM | Potent anticancer activity |
| Selectivity | ||||
| Cytotoxicity | IMR-90 (Normal Lung Fibroblast) | IC₅₀ | 65 µM | Good selectivity (SI = 12.5) |
| Safety | ||||
| hERG Inhibition | HEK-293-hERG | IC₅₀ | > 30 µM | Low risk of cardiotoxicity |
Conclusion: An Integrated Approach to Quinoline Compound Evaluation
The in vitro testing of novel quinoline-based compounds should be a systematic, multi-parametric process. The journey from a newly synthesized molecule to a viable preclinical candidate involves a logical progression from primary screening to determine potency, through secondary assays to elucidate the mechanism of action, and finally to crucial safety and selectivity profiling. By integrating these diverse assays, researchers can build a comprehensive data package that enables informed decision-making and increases the probability of success in the complex endeavor of drug discovery.
A Senior Application Scientist's Guide to Dihalogenated Quinolines: A Comparative Analysis of 2-Chloro-6,8-difluoroquinoline
In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its rigid bicyclic structure provides a versatile framework for interacting with a multitude of biological targets. The strategic introduction of halogen atoms onto this scaffold is a well-established method for modulating a compound's physicochemical properties and biological activity. Among the plethora of halogenated quinolines, dihalogenated building blocks offer multiple points for diversification, making them particularly valuable in drug discovery campaigns.
This guide provides an in-depth, objective comparison of 2-chloro-6,8-difluoroquinoline with other key dihalogenated quinoline building blocks, such as 2,6-dichloroquinoline and 2,8-dichloroquinoline. We will delve into their relative reactivity in essential synthetic transformations, explore the underlying electronic and steric effects that govern their chemical behavior, and provide field-proven experimental protocols for their application.
The Impact of Halogenation on the Quinoline Scaffold
The position and nature of halogen substituents on the quinoline ring profoundly influence its reactivity and properties. The electron-withdrawing nature of the nitrogen atom in the quinoline ring system renders the pyridine ring electron-deficient, particularly at the 2- and 4-positions. This inherent electronic property is further modulated by the inductive and resonance effects of halogen substituents.
Key Considerations for Dihalogenated Quinolines:
-
Reactivity at the C2-Position: The chlorine atom at the C2-position is activated towards nucleophilic aromatic substitution (SNAr) and is a common handle for palladium-catalyzed cross-coupling reactions. The reactivity of this position is significantly influenced by the nature and position of the second halogen atom.
-
Physicochemical Properties: Halogenation, particularly fluorination, can significantly alter a molecule's lipophilicity (LogP) and acidity (pKa). These parameters are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Biological Activity: The introduction of halogens can lead to enhanced binding affinity with biological targets through halogen bonding and can block sites of metabolism, thereby improving a compound's pharmacokinetic profile.
Comparative Analysis of Dihalogenated Quinolines
This section provides a head-to-head comparison of this compound with other dihalogenated quinolines in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for introducing a wide range of nucleophiles onto the quinoline core. The reaction proceeds through a Meisenheimer intermediate, and its rate is largely dependent on the electrophilicity of the carbon undergoing substitution and the stability of the intermediate.
Relative Reactivity:
This compound is anticipated to be the most reactive among the compared building blocks in SNAr reactions at the C2-position. The two strongly electron-withdrawing fluorine atoms at the 6- and 8-positions significantly increase the electrophilicity of the entire quinoline ring system, thereby accelerating the initial nucleophilic attack.
In contrast, 2,6-dichloroquinoline and 2,8-dichloroquinoline are expected to be less reactive. While the second chlorine atom is electron-withdrawing, its effect is less pronounced than that of fluorine. The steric bulk of the chlorine atom at the 8-position in 2,8-dichloroquinoline may also slightly hinder the approach of the nucleophile to the C2-position.
Table 1: Predicted Reactivity Order in SNAr at the C2-Position
| Compound | Predicted Reactivity | Rationale |
| This compound | Highest | Strong inductive effect of two fluorine atoms enhances the electrophilicity of the C2-position. |
| 2,6-Dichloroquinoline | Intermediate | The second chlorine atom provides moderate electron withdrawal. |
| 2,8-Dichloroquinoline | Lowest | Moderate electron withdrawal and potential steric hindrance from the C8-chloro group. |
Experimental Protocol: SNAr with Morpholine
This protocol provides a general procedure for the SNAr reaction of a dihalogenated quinoline with morpholine.
Methodology:
-
To a solution of the 2-chloro-dihalogenated quinoline (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL), add morpholine (1.2 mmol) and potassium carbonate (K₂CO₃) (2.0 mmol).
-
Heat the reaction mixture to 120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholin-4-yl)quinoline derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[2] The reactivity of the C-Cl bond in these reactions is primarily dependent on the rate of oxidative addition to the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds.
Relative Reactivity:
The increased electron deficiency of the quinoline ring in this compound is expected to facilitate the oxidative addition step, making it more reactive than its dichloro counterparts.[3]
Table 2: Predicted Reactivity Order in Suzuki-Miyaura Coupling at the C2-Position
| Compound | Predicted Reactivity | Rationale |
| This compound | Highest | Enhanced electrophilicity of the C-Cl bond facilitates oxidative addition. |
| 2,6-Dichloroquinoline | Intermediate | Moderate reactivity. |
| 2,8-dichloroquinoline | Lowest | Potential for steric hindrance from the C8-substituent to affect the catalyst's approach.[4] |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Methodology:
-
In a Schlenk flask, combine the 2-chloro-dihalogenated quinoline (1.0 mmol), phenylboronic acid (1.5 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).
-
Evacuate the flask and backfill with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly efficient method for the synthesis of aryl amines.[2]
Relative Reactivity:
Similar to the Suzuki-Miyaura coupling, the enhanced electrophilicity of the C-Cl bond in this compound is expected to lead to a higher reaction rate.
Table 3: Predicted Reactivity Order in Buchwald-Hartwig Amination at the C2-Position
| Compound | Predicted Reactivity | Rationale |
| This compound | Highest | Favorable electronic properties for oxidative addition. |
| 2,6-Dichloroquinoline | Intermediate | Standard reactivity for a chloro-heteroarene. |
| 2,8-dichloroquinoline | Lowest | Potential steric hindrance from the C8-chloro group may disfavor the formation of the bulky palladium complex. |
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
Methodology:
-
To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Evacuate the tube and backfill with argon.
-
Add anhydrous toluene (5 mL), followed by the 2-chloro-dihalogenated quinoline (1.0 mmol) and aniline (1.2 mmol).
-
Heat the reaction mixture to 110 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Physicochemical Properties and Implications for Drug Discovery
The choice of a building block in a drug discovery program is heavily influenced by its physicochemical properties.
Table 4: Comparison of Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | XLogP3 | pKa (predicted) |
| This compound | 199.58 | 3.3 | ~1.5-2.5 |
| 2,6-Dichloroquinoline | 198.05[5] | 3.3 | ~2.0-3.0 |
| 2,8-Dichloroquinoline | 198.05[6] | 3.8[7] | ~1.8-2.8 |
XLogP3 and pKa values are estimations from PubChem and other predictive software and should be considered as a guide.
The introduction of two fluorine atoms in this compound is expected to lower the pKa of the quinoline nitrogen compared to the dichloro analogues, making it less basic. This can be advantageous in drug design to reduce off-target interactions with acidic cellular compartments. The lipophilicity (XLogP3) is comparable between the difluoro and the 2,6-dichloro analogues, while the 2,8-dichloro isomer is predicted to be more lipophilic.
Conclusion
This compound stands out as a highly reactive and versatile building block for the synthesis of complex quinoline derivatives. Its enhanced reactivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, driven by the strong electron-withdrawing nature of the two fluorine atoms, allows for efficient diversification under potentially milder conditions compared to its dichloro counterparts. The modulation of physicochemical properties, particularly the reduced basicity, further enhances its appeal for medicinal chemistry applications. While 2,6-dichloroquinoline and 2,8-dichloroquinoline remain valuable and cost-effective building blocks, this compound offers a strategic advantage when increased reactivity and fine-tuning of electronic properties are paramount for the success of a synthetic campaign. The choice between these building blocks will ultimately depend on the specific synthetic goals, desired physicochemical properties of the target molecules, and cost considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Dichloroquinoline | C9H5Cl2N | CID 607502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,8-Dichloroquinoline | C9H5Cl2N | CID 676553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Safety Operating Guide
Navigating the Safe Handling of 2-Chloro-6,8-difluoroquinoline: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: Understanding the Risks
2-Chloro-6,8-difluoroquinoline is a halogenated aromatic heterocyclic compound. Based on data from similar chemical structures, it is prudent to assume it may possess the following hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: May be harmful if it enters the body through ingestion, inhalation, or skin absorption.
-
Respiratory Irritation: May cause respiratory irritation.
A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The required level of PPE will vary depending on the scale and nature of the procedure.
| Activity | Required Personal Protective Equipment |
| Routine Handling & Preparation (e.g., preparing solutions in a fume hood) | - Chemical-resistant gloves (Nitrile recommended) - Laboratory coat - Safety glasses with side shields |
| Weighing & Transfer of Solids (potential for dust generation) | - Chemical-resistant gloves (Nitrile recommended) - Laboratory coat - Chemical splash goggles - Face shield (recommended) Work should be performed in a chemical fume hood or a ventilated balance enclosure. |
| Accidental Spills or Releases | - NIOSH-approved air-purifying respirator with an organic vapor cartridge and particulate pre-filter - Chemical-resistant gloves - Chemical splash goggles - Chemical-resistant suit or apron |
It is imperative that the selection of PPE is based on a site-specific risk assessment.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for minimizing risk.
Pre-Handling Preparations
-
Information Review: All personnel must review this guide and any available safety information before working with the compound.
-
Designated Area: All handling of the compound should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Kit: Ensure a fully stocked chemical spill kit is readily accessible.
Handling Procedures
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Avoid Inhalation and Contact: Use caution to avoid inhaling dust or vapors and prevent contact with skin and eyes.
-
No Consumption: Eating, drinking, and smoking are strictly prohibited in the handling area.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
The following diagram illustrates the safe handling workflow:
Caption: Workflow for the safe handling of this compound.
Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Spills: For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Labware (e.g., glassware, pipette tips):
-
Rinse with a suitable solvent, collecting the rinsate as hazardous waste.
-
Dispose of as solid hazardous waste.
-
-
**Contaminated PPE (e.g., gloves,
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
